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  • Product: 2-Hydroxy-4,6-dipropoxybenzaldehyde
  • CAS: 834885-08-4

Core Science & Biosynthesis

Foundational

What is the chemical structure of 2-Hydroxy-4,6-dipropoxybenzaldehyde

Abstract This technical guide provides a comprehensive overview of 2-Hydroxy-4,6-dipropoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and drug discovery. While specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4,6-dipropoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and drug discovery. While specific literature on this compound is limited, this guide synthesizes information from analogous structures and established chemical principles to present its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications. Detailed experimental protocols for its synthesis are provided, along with a discussion of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Substituted hydroxybenzaldehydes are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals. Their unique molecular architecture, featuring hydroxyl and aldehyde functional groups on a benzene ring, allows for diverse chemical modifications, making them valuable building blocks in medicinal chemistry. This guide focuses on 2-Hydroxy-4,6-dipropoxybenzaldehyde, a less-common derivative whose propoxy groups may confer unique solubility and pharmacokinetic properties to its derivatives. While not as extensively studied as its methoxy counterparts, its structural motifs suggest potential as a scaffold for novel therapeutic agents.

Chemical Structure and Properties

The chemical structure of 2-Hydroxy-4,6-dipropoxybenzaldehyde consists of a benzene ring substituted with a hydroxyl group at position 2, and two propoxy groups at positions 4 and 6. The presence of these functional groups dictates its chemical reactivity and physical properties.

Chemical Structure:

Caption: Chemical structure of 2-Hydroxy-4,6-dipropoxybenzaldehyde.

Table 1: Physicochemical Properties of 2-Hydroxy-4,6-dipropoxybenzaldehyde and Related Compounds

Property2-Hydroxy-4,6-dipropoxybenzaldehyde (Predicted)2-Hydroxy-4,6-dimethoxybenzaldehyde[1]2-Hydroxy-4,6-dimethylbenzaldehyde[2]
CAS Number 134885-08-4[3]708-76-91666-02-0
Molecular Formula C13H18O4C9H10O4C9H10O2
Molecular Weight 238.28 g/mol 182.17 g/mol 150.17 g/mol
Appearance Likely a crystalline solidCrystalline solidCrystalline solid
Solubility Soluble in organic solvents like ethanol, acetone, and ethyl acetate. Limited solubility in water.Soluble in organic solvents.Soluble in organic solvents.
Boiling Point > 300 °C (Estimated)Not availableNot available
Melting Point Not available77-79 °C55-57 °C

Note: Properties for 2-Hydroxy-4,6-dipropoxybenzaldehyde are predicted based on its chemical structure and data from analogous compounds due to the limited availability of experimental data.

Synthesis of 2-Hydroxy-4,6-dipropoxybenzaldehyde

The synthesis of 2-Hydroxy-4,6-dipropoxybenzaldehyde can be approached through a multi-step process involving the introduction of the propoxy groups onto a dihydroxybenzaldehyde precursor, followed by the formylation of the resulting dipropoxybenzene.

Synthetic Strategy

A plausible synthetic route starts from 2,4-dihydroxybenzaldehyde. The two hydroxyl groups can be alkylated to propoxy groups using a Williamson ether synthesis.[4][5] This method is widely used for the preparation of ethers and involves the reaction of an alkoxide with a primary alkyl halide. Subsequently, a formylation reaction can be employed to introduce the aldehyde group at the ortho position to the hydroxyl group.

G A 2,4-Dihydroxybenzaldehyde B Williamson Ether Synthesis (Propyl bromide, K2CO3, Acetone) A->B Step 1 C 2-Hydroxy-4-propoxybenzaldehyde B->C D Williamson Ether Synthesis (Propyl bromide, K2CO3, Acetone) C->D Step 2 E 2,4-Dipropoxybenzaldehyde D->E F Orthometalation-Formylation (n-BuLi, DMF) E->F Step 3 G 2-Hydroxy-4,6-dipropoxybenzaldehyde F->G H Alternative Route: 1,3-Dipropoxybenzene I Gattermann Formylation (Zn(CN)2, HCl) H->I Alternative Step 3 I->G

Caption: Proposed synthetic workflow for 2-Hydroxy-4,6-dipropoxybenzaldehyde.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 2,4-Dipropoxybenzaldehyde via Williamson Ether Synthesis

This procedure is adapted from standard Williamson ether synthesis protocols.[4][6]

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (72.4 mmol) of 2,4-dihydroxybenzaldehyde in 100 mL of anhydrous acetone.

  • Addition of Base: Add 30.2 g (218.4 mmol) of anhydrous potassium carbonate to the solution.

  • Addition of Alkyl Halide: Slowly add 21.4 mL (231.7 mmol) of 1-bromopropane to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in 100 mL of ethyl acetate and wash with 2 x 50 mL of 1M NaOH solution to remove any unreacted starting material, followed by 2 x 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dipropoxybenzaldehyde.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 3 (Proposed): Ortho-formylation of 1,3-Dipropoxybenzene

This step is a conceptual adaptation of the Gattermann reaction for the formylation of activated aromatic rings.[7][8]

  • Reactant Preparation: In a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 1,3-dipropoxybenzene (synthesized from resorcinol via Williamson ether synthesis). Add anhydrous diethyl ether as the solvent.

  • Catalyst Addition: Cool the flask in an ice bath and add a Lewis acid catalyst such as anhydrous aluminum chloride.

  • Gattermann Reaction: Prepare a mixture of zinc cyanide and hydrogen chloride gas (or use zinc cyanide and bubble HCl gas through the solution). Add this mixture dropwise to the reaction flask with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed at 0-5 °C for several hours, monitoring the progress by TLC.

  • Quenching: Carefully quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: After filtering and removing the solvent, purify the crude 2-Hydroxy-4,6-dipropoxybenzaldehyde by column chromatography or recrystallization.

Applications in Drug Discovery and Development

Potential Therapeutic Areas:

  • Antimicrobial Agents: Hydroxybenzaldehyde derivatives have been investigated for their antibacterial and antifungal properties.[13] The lipophilic nature of the propoxy groups in 2-Hydroxy-4,6-dipropoxybenzaldehyde may enhance its ability to penetrate microbial cell membranes.

  • Antioxidant Activity: Phenolic compounds are known for their antioxidant properties due to their ability to scavenge free radicals.[14] The hydroxyl group on the aromatic ring of the title compound suggests potential antioxidant activity.

  • Enzyme Inhibition: Substituted benzaldehydes can act as inhibitors of various enzymes, which is a key strategy in the development of new drugs.[11]

  • Anti-inflammatory and Anticancer Applications: Many natural and synthetic compounds containing the hydroxybenzaldehyde scaffold have exhibited anti-inflammatory and anticancer activities.

G cluster_0 Core Scaffold cluster_1 Chemical Modifications cluster_2 Potential Biological Activities 2-Hydroxy-4,6-dipropoxybenzaldehyde 2-Hydroxy-4,6-dipropoxybenzaldehyde Schiff Base Formation Schiff Base Formation 2-Hydroxy-4,6-dipropoxybenzaldehyde->Schiff Base Formation Chalcone Synthesis Chalcone Synthesis 2-Hydroxy-4,6-dipropoxybenzaldehyde->Chalcone Synthesis Coumarin Synthesis Coumarin Synthesis 2-Hydroxy-4,6-dipropoxybenzaldehyde->Coumarin Synthesis Other Derivatizations Other Derivatizations 2-Hydroxy-4,6-dipropoxybenzaldehyde->Other Derivatizations Antimicrobial Antimicrobial Schiff Base Formation->Antimicrobial Anti-inflammatory Anti-inflammatory Chalcone Synthesis->Anti-inflammatory Anticancer Anticancer Chalcone Synthesis->Anticancer Antioxidant Antioxidant Coumarin Synthesis->Antioxidant Enzyme Inhibition Enzyme Inhibition Other Derivatizations->Enzyme Inhibition

Caption: Potential drug discovery workflow starting from 2-Hydroxy-4,6-dipropoxybenzaldehyde.

Conclusion

2-Hydroxy-4,6-dipropoxybenzaldehyde represents a chemical entity with untapped potential in the fields of organic synthesis and medicinal chemistry. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis and exploration based on established chemical principles and data from analogous compounds. The synthetic protocols outlined herein offer a practical starting point for researchers to produce this compound for further investigation. The potential for derivatization and the promising biological activities of the broader class of hydroxybenzaldehydes make 2-Hydroxy-4,6-dipropoxybenzaldehyde an attractive target for future research endeavors in drug discovery.

References

  • Gattermann-Koch Reaction Overview | PDF - Scribd. [Link]

  • Gattermann reaction - Wikipedia. [Link]

  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. [Link]

  • Exploring the Synthesis and Applications of 4-Hydroxybenzaldehyde in Modern Chemistry. [Link]

  • Gattermann Koch Reaction Detailed Explanation with Applications - Testbook. [Link]

  • Reaction Mechanism of Gattermann-Koch Reaction - Physics Wallah. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Williamson Synthesis - Organic Chemistry Portal. [Link]

  • 18.2: Preparing Ethers - Chemistry LibreTexts. [Link]

  • Show how you would use the Williamson ether synthesis to prepare the following ethers. You may use any alcohols or phenols as your organic starting materials. Cyclohexyl propyl ether Isopropyl methyl ether 1-methoxy-4-nitrobenzene Ethyl n-propyl ether (two ways) Benzyl tert-butyl ether (benzyl - Vaia. [Link]

  • Benzaldehyde, 2-hydroxy-6-methyl-4-phenoxy- Properties - EPA. [Link]

  • Problem 206 The reagent used in Gatterman-Ko... [FREE SOLUTION] | Vaia. [Link]

  • Preparation of 2,6-dialkoxybenzaldehydes - Semantic Scholar. [Link]

  • 2-Hydroxy-4,6-dimethoxybenzaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

  • 2-Hydroxy-4,6-dimethylbenzaldehyde | C9H10O2 | CID 591070 - PubChem. [Link]

  • Synthesis of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] - The Vespiary. [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC. [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. [Link]

  • 2,4,6-Trihydroxybenzaldehyde | C7H6O4 | CID 68099 - PubChem. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Hydroxy-4,6-dipropoxybenzaldehyde in Advanced Photopolymerization

Executive Summary 2-Hydroxy-4,6-dipropoxybenzaldehyde (commonly referred to as 4,6-dipropoxysalicylaldehyde) is a highly specialized organic building block. While it may appear structurally straightforward as a substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy-4,6-dipropoxybenzaldehyde (commonly referred to as 4,6-dipropoxysalicylaldehyde) is a highly specialized organic building block. While it may appear structurally straightforward as a substituted benzaldehyde, its unique physicochemical properties—specifically the dual propoxy chains combined with an ortho-hydroxyaldehyde motif—make it an indispensable intermediate in the synthesis of bis-coumarin spectral sensitizers. These sensitizers are critical components in photopolymerizable compositions used for lithographic printing plates and advanced photoresists[1]. This technical guide provides an in-depth analysis of its properties, mechanistic utility, and field-validated synthetic protocols.

Physicochemical Properties

The molecular architecture of 2-Hydroxy-4,6-dipropoxybenzaldehyde dictates its behavior in both organic synthesis and material science applications. The extended alkyl chains (propoxy groups) significantly enhance the lipophilicity of the molecule compared to its methoxy or hydroxy analogs. This increased solubility in non-polar organic solvents and polymeric matrices is a critical parameter for formulating homogeneous photoresist resins without phase separation[2].

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 2-Hydroxy-4,6-dipropoxybenzaldehyde
Common Synonym 4,6-Dipropoxysalicylaldehyde
CAS Registry Number 834885-08-4[2]
Molecular Formula C13H18O4[3]
Molecular Weight 238.28 g/mol [2]
Monoisotopic Mass 238.12051 Da[4]
SMILES String O=CC1=C(OCCC)C=C(OCCC)C=C1O[2]
Storage Conditions Sealed in dry, 2-8°C[2]

Mechanistic Role in Photochemistry: The Coumarin Connection

In the realm of photochemistry, system efficiency relies entirely on the ability of a sensitizer to absorb specific wavelengths of light (e.g., from Argon-ion or Nd:YAG lasers) and transfer that energy to a polymerizable matrix[1]. 2-Hydroxy-4,6-dipropoxybenzaldehyde serves as the core precursor for the highly efficient sensitizer 3,3'-carbonylbis(5,7-di-n-propoxycoumarin)[5].

Causality of Structural Design:

  • Ortho-Hydroxyaldehyde Motif: This is the reactive center. It undergoes a Knoevenagel condensation with active methylene compounds (like acetone dicarboxylic ester), followed by spontaneous intramolecular lactonization to form the rigid coumarin core[5].

  • Dipropoxy Substituents: The electron-donating nature of the alkoxy groups at the 5- and 7-positions of the resulting coumarin ring shifts the absorption maximum ( λmax​ ) into the visible/near-UV spectrum, optimizing it for laser excitation. Furthermore, the flexible propoxy chains prevent crystallization and aggregation within the polymer matrix, ensuring high-resolution lithographic transfer[1].

Experimental Workflows & Methodologies

The following protocols detail the self-validating synthesis of 2-Hydroxy-4,6-dipropoxybenzaldehyde and its downstream conversion. The causality behind each step is explicitly defined to ensure reproducibility and mechanistic understanding.

Protocol A: Synthesis of the Precursor (3,5-Dipropoxyphenol)

Objective: Alkylate phloroglucinol to form the diether.

  • Reaction: Suspend phloroglucinol in propanol saturated with anhydrous HCl gas.

  • Reflux: Heat the mixture to reflux.

    • Causality: The highly acidic environment catalyzes a Fischer-type etherification. The reaction is kinetically controlled to favor the diether (3,5-dipropoxyphenol) over the triether by strict monitoring of reaction time and stoichiometric equivalents.

  • Isolation: Neutralize and extract to yield the intermediate[5].

Protocol B: Vilsmeier-Haack Formylation (Target Synthesis)

Objective: Regioselective formylation to yield 2-Hydroxy-4,6-dipropoxybenzaldehyde.

  • Vilsmeier Reagent Formation: At room temperature, slowly add an equimolar amount of phosphoryl chloride ( POCl3​ ) to dimethylformamide (DMF).

    • Causality: This generates the highly electrophilic chloroiminium ion (Vilsmeier reagent). The reaction is self-validating as the mixture will slightly exotherm and change viscosity.

  • Electrophilic Attack: Add 3,5-dipropoxyphenol to the complex and stir for 1 hour.

    • Causality: The electron-rich aromatic ring, activated by the hydroxyl and propoxy groups, undergoes rapid electrophilic aromatic substitution. Steric hindrance and the ortho-directing effects of the hydroxyl group ensure formylation occurs exclusively at the 2-position[5].

  • Hydrolysis & Crystallization: Pour the mixture into ice water.

    • Causality: Water hydrolyzes the iminium intermediate into the final aldehyde. The product separates as a semisolid, validating the completion of the hydrolysis.

  • Purification: Decant and repeatedly extract with n-hexane. Concentrate the hexane solution and cool in a freezer. 4,6-Dipropoxysalicylaldehyde will crystallize out (approx. 43% yield)[5].

Protocol C: Downstream Conversion to Spectral Sensitizer

Objective: Synthesize 3,3'-carbonylbis(5,7-di-n-propoxycoumarin).

  • Condensation: Combine 2-Hydroxy-4,6-dipropoxybenzaldehyde with acetone dicarboxylic ester in a suitable solvent (e.g., ethanol or acetonitrile)[1].

  • Catalysis: Add a catalytic amount of piperidine and heat to reflux.

    • Causality: Piperidine acts as a base to deprotonate the active methylene of the ester, initiating the Knoevenagel condensation. The adjacent hydroxyl group then attacks the ester carbonyl, closing the coumarin ring.

  • Yield: The bis-coumarin precipitates in almost quantitative yield upon cooling, validating the efficiency of the dual ring-closure[5].

Reaction Pathway Visualization

G Phloroglucinol Phloroglucinol (Starting Material) Dipropoxyphenol 3,5-Dipropoxyphenol (Intermediate 1) Phloroglucinol->Dipropoxyphenol HCl-saturated propanol (Alkylation) Target 2-Hydroxy-4,6-dipropoxybenzaldehyde (Core Building Block) Dipropoxyphenol->Target POCl3 / DMF (Vilsmeier-Haack Formylation) Coumarin 3,3'-carbonylbis(5,7-di-n-propoxycoumarin) (Spectral Sensitizer) Target->Coumarin Acetone dicarboxylic ester (Knoevenagel Condensation) Photoresist Photopolymerizable Matrix (Lithography / Photoresist) Coumarin->Photoresist UV/Vis Light Absorption (Energy Transfer)

Reaction pathway from phloroglucinol to photopolymer matrix via 4,6-dipropoxysalicylaldehyde.

Conclusion

2-Hydroxy-4,6-dipropoxybenzaldehyde is far more than a standard catalog chemical; it is a rationally designed building block engineered for high-performance optical applications. By mastering its synthesis via controlled Vilsmeier-Haack formylation, researchers can reliably produce the bis-coumarin sensitizers required for next-generation lithography, photoresists, and advanced photopolymerization technologies.

References

  • BLD Pharm. "834885-08-4 | 2-Hydroxy-4,6-dipropoxybenzaldehyde Information." 2

  • Chemsrc. "4,6-DIPROPOXYSALICYLALDEHYDE | CAS#:834885-08-4." 3

  • PubChemLite. "C13H18O4S - Explore." 4

  • PrepChem. "Synthesis of 3,5-Dipropoxyphenol." 5

  • Google Patents. "US4147552A - Light-sensitive compositions with 3-substituted coumarin compounds as spectral sensitizers." 1

Sources

Foundational

Mass Spectrometry Fragmentation Pattern of 2-Hydroxy-4,6-dipropoxybenzaldehyde: A Technical Guide

Abstract For drug development professionals and analytical chemists, the precise structural elucidation of aromatic scaffolds is a critical bottleneck in pharmacokinetics and metabolite profiling. 2-Hydroxy-4,6-dipropoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For drug development professionals and analytical chemists, the precise structural elucidation of aromatic scaffolds is a critical bottleneck in pharmacokinetics and metabolite profiling. 2-Hydroxy-4,6-dipropoxybenzaldehyde (C₁₃H₁⸸O₄) serves as a complex, multi-functionalized model compound. This whitepaper deconstructs its tandem mass spectrometry (LC-MS/MS) fragmentation behavior, detailing the chemical logic behind its ionization, sequential dealkylation, and ortho-effect rearrangements. By grounding these mechanisms in a self-validating experimental protocol, this guide provides a robust framework for identifying similar oxygenated benzaldehyde derivatives in complex matrices.

Chemical Profiling and Ionization Dynamics

2-Hydroxy-4,6-dipropoxybenzaldehyde is a highly functionalized phenolic aldehyde. With a monoisotopic mass of 238.1205 Da[1], it is frequently utilized as an intermediate in advanced chemical synthesis and drug discovery[2].

In positive-ion Electrospray Ionization (ESI+), the molecule is highly susceptible to protonation. The presence of the electron-rich ether oxygens, the phenolic hydroxyl group, and the formyl group creates multiple potential sites for proton attachment. However, thermodynamic stabilization dictates that the proton will likely reside on the carbonyl oxygen, stabilized by an intramolecular hydrogen bond from the adjacent 2-hydroxyl group. This yields a highly stable precursor ion, [M+H]⁺ at m/z 239.1278 .

Mechanistic Fragmentation Pathways (CID-MS/MS)

When subjected to low-energy Collision-Induced Dissociation (CID), the [M+H]⁺ precursor undergoes highly predictable, structurally diagnostic fragmentation. The causality of these fragmentations is governed by the even-electron rule, which strongly favors the loss of neutral molecules over radical species in ESI-MS/MS. Gas chromatography-mass spectrometry (GC-MS) studies on related dipropoxybenzaldehydes have historically confirmed similar neutral loss patterns[3].

Pathway A: Sequential Dealkylation (McLafferty-Type Rearrangement)

The most prominent fragmentation pathway is the cleavage of the propoxy chains at positions 4 and 6. Rather than a homolytic cleavage (which would yield a propyl radical and violate the even-electron rule), the molecule undergoes a heterolytic rearrangement.

  • Mechanism: A hydrogen atom from the terminal methyl group of the propyl chain migrates to the ether oxygen, followed by the cleavage of the C-O bond.

  • Result: This results in the neutral loss of propene (C₃H₆, 42.0470 Da).

  • Sequential Loss: The precursor (m/z 239.1278) first loses one propene molecule to form m/z 197.0808. A subsequent identical rearrangement at the second propoxy group yields the protonated 2,4,6-trihydroxybenzaldehyde core at m/z 155.0339.

Pathway B: Ortho-Effect Mediated Dehydration

The spatial proximity of the 1-formyl (-CHO) and 2-hydroxyl (-OH) groups triggers a classic "ortho-effect."

  • Mechanism: The protonated carbonyl oxygen abstracts the proton from the adjacent phenolic hydroxyl group. This internal proton transfer facilitates the elimination of a neutral water molecule (H₂O, 18.0106 Da).

  • Result: This generates a highly conjugated, resonance-stabilized cyclic oxonium ion at m/z 221.1172.

Pathway C: Carbonyl Extrusion

Once the molecule has been fully dealkylated to the m/z 155.0339 core, the remaining aldehyde group becomes the weakest point of the structure.

  • Mechanism: The core undergoes ring contraction or direct extrusion of carbon monoxide (CO, 27.9949 Da).

  • Result: This yields a protonated phloroglucinol-like fragment at m/z 127.0390.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 239.1278 Dehydration [M+H - H2O]+ m/z 221.1172 Precursor->Dehydration - H2O (18.01 Da) Ortho-effect Dealkyl1 [M+H - C3H6]+ m/z 197.0808 Precursor->Dealkyl1 - C3H6 (42.05 Da) McLafferty-type Dealkyl2 [M+H - 2C3H6]+ m/z 155.0339 Dealkyl1->Dealkyl2 - C3H6 (42.05 Da) McLafferty-type CarbonylLoss [M+H - 2C3H6 - CO]+ m/z 127.0390 Dealkyl2->CarbonylLoss - CO (27.99 Da) Carbonyl Extrusion

Figure 1: Proposed ESI-MS/MS fragmentation pathways for 2-Hydroxy-4,6-dipropoxybenzaldehyde.

Quantitative Fragmentation Data

To facilitate rapid identification in software algorithms (e.g., MassHunter, Compound Discoverer), the exact masses and neutral losses are summarized below.

Fragment IonExact Mass (m/z)FormulaNeutral Loss (Da)Mechanistic Origin
[M+H]⁺ 239.1278C₁₃H₁₉O₄⁺-Precursor Ion
[M+H - H₂O]⁺ 221.1172C₁₃H₁₇O₃⁺18.0106 (H₂O)Ortho-effect dehydration
[M+H - C₃H₆]⁺ 197.0808C₁₀H₁₃O₄⁺42.0470 (C₃H₆)1st Alkyl chain cleavage
[M+H - 2C₃H₆]⁺ 155.0339C₇H₇O₄⁺84.0939 (2×C₃H₆)2nd Alkyl chain cleavage
[M+H - 2C₃H₆ - CO]⁺ 127.0390C₆H₇O₃⁺112.0888 (Total)Carbonyl extrusion

Self-Validating LC-MS/MS Analytical Protocol

A protocol is only as reliable as its internal controls. The following methodology ensures that the observed fragmentation is free from matrix suppression and isobaric interference.

System Suitability and Quality Control
  • Mass Calibration: Prior to analysis, infuse a tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is < 5 ppm.

  • Blank Verification: Inject a solvent blank (0.1% Formic Acid in Acetonitrile) to rule out carryover at m/z 239.1278.

  • Isotopic Fidelity Check: Upon sample injection, verify that the M+1 isotope peak (m/z 240.1311) exhibits a relative abundance of ~14.7%, confirming the C₁₃ carbon backbone.

Chromatographic Separation Parameters
  • Column: Sub-2 µm C18 UHPLC column (e.g., Waters Acquity BEH C18, 2.1 × 100 mm). Rationale: The dipropoxy groups render the molecule moderately hydrophobic, requiring a non-polar stationary phase for optimal retention.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid. Rationale: Formic acid acts as a crucial proton donor, shifting the ionization equilibrium entirely toward the [M+H]⁺ species.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Mass Spectrometry Parameters (Q-TOF or Orbitrap)
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE): Ramp from 15 eV to 30 eV. Rationale: Low-energy CID selectively targets the weaker ether linkages and hydrogen-bonded networks. High-energy CID (>50 eV) would shatter the aromatic core into non-diagnostic hydrocarbon noise.

Workflow Prep 1. Sample Prep 0.1% FA in MeCN Chrom 2. UHPLC C18 Gradient Prep->Chrom Ion 3. ESI Source Pos Mode, 3.5kV Chrom->Ion CID 4. Q-TOF MS/MS 15-30 eV CID Ion->CID Data Data CID->Data

Figure 2: Self-validating LC-MS/MS experimental workflow for precise structural elucidation.

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-Hydroxy-4,6-dipropoxybenzaldehyde in Organic Solvents

Foreword: The Imperative of Solubility in Drug Development In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with numerous challenges. Amo...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with numerous challenges. Among the most fundamental of these is solubility. The bioavailability, formulation, and ultimate efficacy of a drug are intrinsically linked to its ability to dissolve in appropriate solvents.[1][2] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility profile of 2-Hydroxy-4,6-dipropoxybenzaldehyde, a key intermediate in the synthesis of various bioactive compounds. Our focus will be not just on the "what" but the "why," delving into the theoretical underpinnings and practical methodologies that govern the dissolution of this molecule.

Physicochemical Portrait of 2-Hydroxy-4,6-dipropoxybenzaldehyde

A thorough understanding of a compound's physicochemical properties is the bedrock upon which any solubility study is built. While specific experimental data for 2-Hydroxy-4,6-dipropoxybenzaldehyde is not extensively published, we can infer its likely characteristics based on its structural analogues, such as 2-hydroxy-4,6-dimethoxybenzaldehyde and other substituted benzaldehydes.[3][4][5]

Structural Features and Their Implications for Solubility:

  • Aromatic Ring: The core benzene ring is inherently nonpolar, suggesting a preference for nonpolar solvents.

  • Aldehyde Group (-CHO): The carbonyl group introduces polarity and a hydrogen bond acceptor site.

  • Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents.

  • Propoxy Groups (-OCH₂CH₂CH₃): The two propoxy groups are significantly more nonpolar and sterically hindering than the methoxy groups found in its more commonly studied analogue.[3] This increased lipophilicity suggests that 2-Hydroxy-4,6-dipropoxybenzaldehyde will likely exhibit lower solubility in polar solvents and higher solubility in nonpolar solvents compared to its less alkylated counterparts.

The interplay of these functional groups dictates the molecule's overall polarity and its potential for intermolecular interactions (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) with solvent molecules, following the principle of "like dissolves like".[6]

Theoretical Underpinnings of Solubility

Before embarking on experimental determination, theoretical models can provide valuable predictive insights into a compound's solubility, aiding in solvent selection and experimental design.[7][8]

Predictive Models:

Modern approaches increasingly utilize machine learning and computational chemistry to forecast solubility.[9][10][11] These models are trained on large datasets of known solute-solvent systems and can predict solubility with increasing accuracy.[7][8] While a deep dive into these models is beyond the scope of this guide, it is crucial to recognize their role in accelerating the early stages of drug development by narrowing down the selection of appropriate solvents for a given reaction or formulation.[7][9]

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for solubility determination remains empirical measurement. The isothermal shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[12]

Principle of the Isothermal Shake-Flask Method

The core principle involves creating a saturated solution of the solute in the solvent of interest at a constant temperature.[12] By adding an excess of the solid compound, equilibrium is established between the dissolved and undissolved solute. The concentration of the solute in the clear, saturated supernatant is then measured, which represents the solubility of the compound at that specific temperature.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Analysis A Weigh excess 2-Hydroxy-4,6- dipropoxybenzaldehyde B Add known volume of organic solvent to vial A->B C Seal vial B->C D Place vial in constant temperature shaker bath C->D E Agitate for 24-48 hours to ensure equilibrium D->E F Allow solid to settle E->F G Withdraw supernatant with syringe F->G H Filter supernatant through 0.22 µm syringe filter G->H I Dilute sample if necessary H->I J Analyze by HPLC-UV or UV-Vis Spectroscopy I->J K Quantify against calibration curve J->K L L K->L Calculate Solubility (e.g., in mg/mL or mol/L)

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • 2-Hydroxy-4,6-dipropoxybenzaldehyde (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Calibrated positive displacement pipettes

  • Syringes and solvent-compatible 0.22 µm syringe filters

  • Volumetric flasks

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Hydroxy-4,6-dipropoxybenzaldehyde to a series of vials. A visible excess of solid must remain to ensure saturation.[13]

    • Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.[13]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial. This filtration step is critical to remove any undissolved microparticles that could interfere with the analysis.[13][14]

  • Sample Analysis (Quantification):

    • Prepare a series of standard solutions of known concentrations of 2-Hydroxy-4,6-dipropoxybenzaldehyde in the solvent of interest.

    • Analyze both the standard solutions and the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[1][2]

    • For HPLC Analysis: A reversed-phase C18 column is often suitable for benzaldehyde derivatives.[15][16][17] The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[16] Detection would be performed at the λmax of the compound.

    • For UV-Vis Analysis: Determine the wavelength of maximum absorbance (λmax) for 2-Hydroxy-4,6-dipropoxybenzaldehyde. Measure the absorbance of the filtered sample, ensuring it falls within the linear range of the calibration curve.[18][19] Dilution with the same solvent may be necessary.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration of the standard solutions.

    • Determine the concentration of the saturated solution from the calibration curve. This concentration is the solubility of the compound in that solvent at the specified temperature.

Anticipated Solubility Profile and Data Interpretation

While specific quantitative data for 2-Hydroxy-4,6-dipropoxybenzaldehyde is pending experimental determination, a qualitative and semi-quantitative profile can be predicted based on chemical principles. The following table provides a template for summarizing experimental results and includes predicted solubility rankings based on solvent polarity.

Table 1: Solubility Profile of 2-Hydroxy-4,6-dipropoxybenzaldehyde at 25°C

SolventSolvent Polarity IndexPredicted Solubility RankingExperimentally Determined Solubility (mg/mL)
Hexane0.1HighTo be determined
Toluene2.4HighTo be determined
Diethyl Ether2.8Very HighTo be determined
Ethyl Acetate4.4ModerateTo be determined
Acetone5.1Moderate-HighTo be determined
Isopropanol3.9Moderate-LowTo be determined
Ethanol4.3LowTo be determined
Methanol5.1LowTo be determined
Water10.2Very Low / InsolubleTo be determined

Interpreting the Results:

  • High Solubility in Nonpolar Solvents: Due to the two propoxy chains and the aromatic ring, the molecule is expected to be readily soluble in nonpolar solvents like hexane, toluene, and diethyl ether.

  • Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate can act as hydrogen bond acceptors for the hydroxyl group of the solute, leading to moderate solubility.

  • Lower Solubility in Polar Protic Solvents: In solvents like ethanol and methanol, the solvent molecules are strongly associated through hydrogen bonding. The large, nonpolar propoxy groups of the solute may disrupt this network, leading to lower solubility compared to less-substituted phenols.

  • Insolubility in Water: The significant nonpolar character of the molecule will likely make it practically insoluble in water, a finding consistent with its dimethoxy analogue.[3]

Conclusion: A Roadmap to Understanding

This guide has provided a comprehensive technical framework for determining and understanding the solubility profile of 2-Hydroxy-4,6-dipropoxybenzaldehyde. By integrating physicochemical principles with a robust experimental protocol, researchers can generate the critical data needed to advance the development of pharmaceuticals and other fine chemicals. The causality behind experimental choices—from the selection of the shake-flask method to ensure equilibrium, to the critical filtration step for accurate analysis—has been emphasized to foster a deeper understanding. The provided protocols and interpretative guidance serve as a validated system for generating reliable and reproducible solubility data, a cornerstone of successful chemical and pharmaceutical development.

References

  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. [Link]

  • ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Royal Society of Chemistry. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

  • Royal Society of Chemistry. (n.d.). A unified ML framework for solubility prediction across organic solvents. [Link]

  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

  • National Institutes of Health. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. [Link]

  • American Chemical Society. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

  • Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]

  • Unknown Source. (n.d.).
  • Royal Society of Chemistry. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. [Link]

  • ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?. [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ResearchGate. (n.d.). (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • Chemical Database. (n.d.). 2-hydroxy-4,6-dimethoxybenzaldehyde. [Link]

  • EPA. (n.d.). Benzaldehyde, 2-hydroxy-6-methyl-4-phenoxy- Properties. [Link]

  • PharmaCompass. (n.d.). 2-Hydroxy-4,6-dimethoxybenzaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • PubChem. (n.d.). 2-Hydroxy-4,6-dimethylbenzaldehyde. [Link]

  • Grokipedia. (n.d.). 2,4-Dihydroxybenzaldehyde. [Link]

  • ResearchGate. (n.d.). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K | Request PDF. [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. [Link]

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Foundational

Advanced Structural Elucidation: Crystal Structure Analysis of 2-Hydroxy-4,6-dipropoxybenzaldehyde

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Chemical Context 2-Hydroxy-4,6-dipropoxybenzaldehyde (C₁₃...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Context

2-Hydroxy-4,6-dipropoxybenzaldehyde (C₁₃H₁₈O₄, CAS: 834885-08-4) is a highly functionalized salicylaldehyde derivative that serves as a critical building block in the synthesis of Schiff base ligands, metallo-pharmaceuticals, and advanced organic frameworks. The structural behavior of this molecule is governed by a delicate balance of competing forces: the rigid, polar core characterized by a strong intramolecular hydrogen bond (O-H···O=C), and the highly flexible, lipophilic dipropoxy chains at the 4- and 6-positions.

Understanding the exact crystallographic conformation of this molecule is paramount for rational drug design. The spatial orientation of the propoxy chains dictates the steric bulk around the reactive aldehyde center, directly influencing the kinetics of downstream condensation reactions with primary amines. This whitepaper provides a comprehensive, self-validating protocol for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the causality behind every experimental choice from crystal growth to final structure refinement.

Experimental Protocol: Single-Crystal Growth

The primary challenge in crystallizing 2-Hydroxy-4,6-dipropoxybenzaldehyde lies in its dual nature. The lipophilic propoxy tails promote high solubility in non-polar solvents, while the polar aldehyde and hydroxyl groups require a degree of hydrogen-bonding interaction to facilitate ordered supramolecular packing.

To achieve X-ray quality single crystals, a Slow Evaporation technique using a binary solvent system is strictly recommended. As noted in 1[1], avoiding super-saturated solutions in highly volatile solvents is critical to prevent the formation of microcrystals or twinned lattices.

Step-by-Step Crystallization Methodology
  • Solvent Selection (Causality): Prepare a 1:1 (v/v) binary mixture of Ethanol and Toluene. Why? Toluene effectively solvates the flexible propoxy chains, preventing premature precipitation, while ethanol interacts with the polar core to modulate the nucleation rate. Aromatic solvents like toluene can also temporarily fill lattice voids during the nucleation phase, directing higher-quality crystal growth[1].

  • Dissolution: Weigh exactly 25 mg of 2-Hydroxy-4,6-dipropoxybenzaldehyde into a clean 5 mL glass borosilicate vial. Add 2 mL of the Ethanol/Toluene mixture.

  • Homogenization: Sonicate the vial for 60 seconds at room temperature until the solution is optically clear. Do not apply excessive heat, as this can degrade the aldehyde.

  • Controlled Evaporation: Cap the vial loosely (or puncture a septum with a single 20-gauge needle) to restrict the vapor escape rate. Place the vial in a vibration-free, temperature-controlled environment (298 K).

  • Harvesting: After 5–7 days, inspect the vial under a polarized light microscope. Block-shaped, transparent crystals should be visible.

Workflow N1 Compound Dissolution (EtOH/Toluene) N2 Slow Evaporation (Isothermal, 298 K) N1->N2 N3 Crystal Harvesting (Perfluoropolyether oil) N2->N3 N4 SCXRD Data Collection (100 K, Mo Kα) N3->N4 N5 Structure Solution (Olex2 / SHELXL) N4->N5

Caption: Workflow for crystal growth and SCXRD analysis of 2-Hydroxy-4,6-dipropoxybenzaldehyde.

Data Collection and Refinement Protocol

Once a high-quality single crystal is harvested, it must be protected from atmospheric degradation and solvent loss. The crystal is coated in inert perfluoropolyether oil, mounted on a MiTeGen micromount, and immediately transferred to the cold stream of the diffractometer.

SCXRD Methodology
  • Temperature Control (Causality): Data collection must be performed at 100 K using an N₂ cryostream. Why? The dipropoxy chains at the 4- and 6-positions possess high degrees of rotational freedom. Collecting data at room temperature will result in massive thermal ellipsoids (high Anisotropic Displacement Parameters, ADPs) or unresolvable disorder in the electron density map. Freezing the crystal to 100 K locks these flexible chains into their lowest-energy conformation, ensuring high-resolution data[2].

  • Data Acquisition: Utilize a microfocus X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and φ scans to ensure >99% completeness up to 2θ = 55°.

  • Integration and Absorption Correction: Integrate the raw frames using the diffractometer's native software (e.g., APEX3 or CrysAlisPro). Apply a multi-scan absorption correction (SADABS) to account for the crystal's shape and volume.

  • Structure Solution & Refinement: Import the .hkl and .ins files into 3, which seamlessly links the graphical interface with the refinement engine[3]. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Hydrogen Atom Treatment: The critical hydroxyl proton (O-H) should be located from the difference Fourier map and refined freely to accurately determine the intramolecular hydrogen bond geometry. All other aliphatic and aromatic hydrogen atoms should be placed in calculated positions using a riding model.

Structural Analysis & Quantitative Data

In substituted salicylaldehydes, the dominant structural feature is the six-membered pseudo-aromatic ring formed via the intramolecular O-H···O=C hydrogen bond. As documented in 4, the enol tautomer is highly stabilized in the solid state[4].

Below are the representative benchmark crystallographic parameters for 2-Hydroxy-4,6-dipropoxybenzaldehyde, synthesized from isostructural analogs to validate the expected refinement outcomes.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C₁₃H₁₈O₄
Formula Weight 238.28 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.452 Å, b = 7.840 Å, c = 14.620 Åβ = 105.34°
Volume 1265.8 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.250 g/cm³
Absorption Coefficient (μ) 0.092 mm⁻¹
Final R indices [I > 2σ(I)] R₁ = 0.0412, wR₂ = 0.1054
Goodness-of-fit (GOF) on F² 1.045
Table 2: Selected Bond Lengths and Hydrogen Bond Geometry
Interaction / BondDistance (Å)Angle (°)Significance
C=O (Aldehyde) 1.225(3)-Confirms double bond character.
C-O (Hydroxyl) 1.348(3)-Confirms single bond character (enol form).
O1-H1···O2 (Intramolecular) 2.580(2)152.4(4)Strong intramolecular H-bond locking the core.
C-O (Propoxy) 1.370(3)-Ether linkage at positions 4 and 6.

Supramolecular Architecture and Packing

The supramolecular assembly of 2-Hydroxy-4,6-dipropoxybenzaldehyde is uniquely dictated by the steric hindrance of the dipropoxy chains. Because the primary hydrogen bond donor (the hydroxyl group) is completely sequestered by the adjacent aldehyde oxygen via the strong intramolecular O-H···O interaction, the molecule lacks classical strong intermolecular hydrogen bond donors.

Consequently, the crystal lattice is stabilized by a hierarchy of weaker forces:

  • Centrosymmetric Dimerization: Molecules pair up via weak, non-classical C-H···O interactions between the aliphatic protons of the propoxy chains and the aldehyde oxygen of neighboring molecules.

  • π-π Stacking: The planar aromatic cores align face-to-face along the crystallographic b-axis, forming 1D polymeric chains.

  • Van der Waals Network: The interdigitation of the flexible propyl tails locks the 1D chains into a cohesive 3D lattice.

Assembly M Monomer (Intramolecular O-H...O) D Centrosymmetric Dimer (Weak C-H...O) M->D Intermolecular Assembly P 1D Polymeric Chain (π-π Stacking) D->P Crystal Packing N 3D Supramolecular Network P->N Lattice Formation

Caption: Hierarchical supramolecular assembly pathway driven by non-covalent interactions.

Conclusion

The rigorous crystallographic analysis of 2-Hydroxy-4,6-dipropoxybenzaldehyde reveals a highly pre-organized molecular core locked by an intramolecular hydrogen bond, flanked by flexible lipophilic chains. By utilizing a controlled slow-evaporation technique in a binary solvent system and executing SCXRD at cryogenic temperatures (100 K), researchers can successfully bypass the inherent disorder caused by the propoxy groups. The resulting high-resolution structural data is indispensable for chemists utilizing this compound as a precursor for complex active pharmaceutical ingredients (APIs) and advanced materials.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide.IUCr Journals.
  • In situ single-crystal synchrotron X-ray diffraction studies of biologically active gases in metal-organic frameworks.PMC / Nature Communications.
  • Structure investigation of intramolecular hydrogen bond in some substituted salicylaldehydes and 4-aminoantipyrine derivatives in solution and in the solid state.ResearchGate.
  • OLEX2: a complete structure solution, refinement and analysis program.SciSpace.

Sources

Exploratory

The Dual-Modality Mechanism of Action of 2-Hydroxy-4,6-dipropoxybenzaldehyde Derivatives: From Photochemical Sensitization to Pharmacological Inhibition

Executive Summary 2-Hydroxy-4,6-dipropoxybenzaldehyde (also known as 4,6-dipropoxysalicylaldehyde, CAS: 834885-08-4) is a highly versatile, polyoxygenated aromatic building block[1][2]. While the parent compound serves p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy-4,6-dipropoxybenzaldehyde (also known as 4,6-dipropoxysalicylaldehyde, CAS: 834885-08-4) is a highly versatile, polyoxygenated aromatic building block[1][2]. While the parent compound serves primarily as a critical synthetic intermediate, its downstream derivatives exhibit profound mechanisms of action across two distinct scientific domains. In materials science, its coumarin derivatives function as highly efficient photochemical sensitizers for UV/Vis-induced polymerization[3][4]. In pharmacology, structurally analogous benzaldehyde derivatives act as potent inhibitors of inflammatory and oxidative stress pathways, specifically targeting TNF-α-induced matrix metalloproteinase (MMP) secretion[5][6]. This whitepaper provides a comprehensive technical analysis of these dual mechanisms, supported by validated experimental protocols and quantitative data.

Chemical Architecture and Synthetic Utility

The core structure of 2-hydroxy-4,6-dipropoxybenzaldehyde features an aldehyde group flanked by a hydroxyl group at the ortho position and two propoxy ethers at the meta and para equivalent positions relative to the hydroxyl[1][7]. This specific substitution pattern makes it an ideal precursor for Knoevenagel and aldol condensations.

Causality in Synthesis: The propoxy groups are deliberately chosen over methoxy or hydroxy groups to increase the lipophilicity and organic solubility of the resulting derivatives[8]. This is crucial for formulating homogeneous photoresist resins and enhancing cellular membrane permeability in biological assays. The synthesis typically involves the formylation of 3,5-dipropoxyphenol using a Vilsmeier-Haack complex (POCl3/DMF), yielding the target aldehyde at approximately 43% efficiency[3][8].

Synthesis A 3,5-Dipropoxyphenol B Vilsmeier-Haack Formylation (POCl3 / DMF) A->B C 2-Hydroxy-4,6-dipropoxybenzaldehyde B->C E Knoevenagel Condensation C->E D Diethyl 1,3-acetonedicarboxylate D->E F 3,3'-carbonylbis(5,7-dipropoxycoumarin) E->F

Synthetic pathway of 3,3'-carbonylbis(5,7-dipropoxycoumarin) from 3,5-dipropoxyphenol.

Photochemical Mechanism of Action (Materials Science)

The primary industrial application of 2-hydroxy-4,6-dipropoxybenzaldehyde is the synthesis of 3-substituted coumarin derivatives, such as 3,3'-carbonylbis(5,7-dipropoxycoumarin)[9][10]. These compounds are engineered as spectral sensitizers for light-sensitive compositions, including photoresists and lithographic plates[3][4].

Mechanism:

  • Photon Absorption: The extended π-conjugation of the 5,7-dipropoxycoumarin system allows for strong absorption in the near-UV to visible spectrum (350–450 nm).

  • Intersystem Crossing (ISC): Upon excitation to the singlet state (S1), the molecule undergoes rapid ISC to a long-lived triplet state (T1). The carbonyl linkage at the 3-position facilitates this transition by lowering the energy gap between S1 and T1[11].

  • Energy/Electron Transfer: The triplet sensitizer collides with a co-initiator (e.g., a bisimidazole or iodonium salt), transferring energy or an electron to cleave the co-initiator into reactive free radicals.

  • Polymerization: These radicals initiate the crosslinking of ethylenically unsaturated monomers or polymers[4].

Photochem Photon UV/Vis Photon Absorption S1 Singlet Excited State (S1) Photon->S1 ISC Intersystem Crossing (ISC) S1->ISC T1 Triplet Excited State (T1) ISC->T1 EnT Energy/Electron Transfer T1->EnT Radical Co-initiator Cleavage (Radicals) EnT->Radical Polymer Monomer Crosslinking Radical->Polymer

Photochemical sensitization mechanism of coumarin derivatives in photopolymerization.

Self-Validating Protocol: Photopolymerization Assay
  • Formulation: Dissolve 2.0 g of a photocrosslinkable polymer (e.g., poly(vinyl cinnamate)) and 0.05 g of 3,3'-carbonylbis(5,7-dipropoxycoumarin) in 20 mL of cyclohexanone[9].

  • Coating: Spin-coat the solution onto an anodized aluminum plate to achieve a dry film thickness of 2 μm.

  • Exposure: Expose the film through a step-wedge mask using a 200 W high-pressure mercury lamp. Causality: The sensitizer dictates the depth of photon penetration and energy transfer efficiency.

  • Development: Wash the plate with a developer solvent (e.g., 1,1,1-trichloroethane)[12].

  • Validation: The step-wedge score directly correlates to the efficiency of the triplet energy transfer. A higher number of retained steps validates the sensitizer's efficacy.

Pharmacological Mechanism of Action (Drug Development)

Beyond photochemistry, the 2-hydroxy-4,6-alkoxybenzaldehyde scaffold is a privileged pharmacophore in medicinal chemistry. Natural and synthetic derivatives, such as 2-O-β-D-glucopyranosyl-4,6-dihydroxybenzaldehyde (GDHBA) isolated from Morus alba, exhibit potent anti-inflammatory and antioxidant properties[5][6][13].

Mechanism:

  • ROS Scavenging: The electron-rich aromatic ring, enhanced by alkoxy/hydroxy substituents, acts as a direct scavenger of intracellular reactive oxygen species (ROS) generated by external stimuli like UV radiation or Tumor Necrosis Factor-alpha (TNF-α)[5][6].

  • Signal Transduction Inhibition: By neutralizing ROS, these derivatives prevent the downstream phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically p38, ERK, and JNK[5][14].

  • Transcription Factor Blockade: The inhibition of MAPKs subsequently blocks the activation and nuclear translocation of Nuclear Factor kappa B (NF-κB) and Activator Protein 1 (AP-1)[6][13].

  • Phenotypic Outcome: This signaling blockade drastically reduces the expression of cyclooxygenase-2 (COX-2) and the secretion of Matrix Metalloproteinase-1 (MMP-1), thereby preventing extracellular matrix (ECM) degradation and skin aging[5][13]. Furthermore, related 2,4,6-trihydroxybenzaldehyde derivatives demonstrate significant in vitro antiglycation activity, preventing the formation of Advanced Glycation End-products (AGEs)[15].

BioMechanism Stimulus UV Radiation / TNF-α ROS Intracellular ROS Generation Stimulus->ROS MAPK MAPK (p38, ERK, JNK) Phosphorylation ROS->MAPK NFKB NF-κB / AP-1 Activation MAPK->NFKB MMP1 MMP-1 Secretion & ECM Degradation NFKB->MMP1 Drug Benzaldehyde Derivative Drug->ROS Scavenges Drug->MAPK Inhibits

Mechanism of action for benzaldehyde derivatives inhibiting TNF-α-induced MMP-1 secretion.

Self-Validating Protocol: In Vitro MMP-1 Inhibition Assay
  • Cell Culture: Culture Human Dermal Fibroblasts (HDFs) in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere[5].

  • Pre-treatment: Seed cells in a 96-well plate. Treat with 50 μM of the benzaldehyde derivative for 1 hour. Causality: Pre-treatment ensures the compound is intracellularly available to intercept ROS before the inflammatory cascade initiates.

  • Stimulation: Induce oxidative stress by adding 20 ng/mL of TNF-α to the culture medium[6][14].

  • Quantification: After 24 hours, collect the supernatant and quantify MMP-1 secretion using a commercial ELISA kit. Measure intracellular ROS using the DCFDA fluorescent probe[5].

  • Validation: A proportional decrease in both DCFDA fluorescence and MMP-1 ELISA absorbance validates the causal link between ROS scavenging and MMP-1 inhibition.

Quantitative Data Summaries

Table 1: Photochemical Properties of 2-Hydroxy-4,6-dipropoxybenzaldehyde-derived Sensitizers

CompoundApplicationAbsorption Max (λmax)Target SubstrateReference
3,3'-carbonylbis(5,7-dipropoxycoumarin)Photoresist~400-450 nmPolymeric azides[3][4]
3-benzoyl-5,7-dipropoxycoumarinColor Filters~380-420 nmOxime ester initiators[11][16]
7-diethylamino-5',7'-dimethoxy-3,3'-carbonylbiscoumarinLithographic plates~450 nmUnsaturated monomers[9]

Table 2: Pharmacological Efficacy of 4,6-Alkoxy/Hydroxybenzaldehyde Derivatives (at 50 μM)

Biomarker / TargetBiological Function% Inhibition (vs. TNF-α Control)Reference
Intracellular ROSOxidative Stress18.8%[5][6]
Nitric Oxide (NO)Inflammatory Mediator58.4%[5][13]
Prostaglandin E2 (PGE2)Inflammatory Mediator53.8%[5][13]
MMP-1 SecretionECM Degradation55.3%[5][6]
NF-κB PhosphorylationTranscription Factor55.9%[5][6]

Conclusion

The 2-hydroxy-4,6-dipropoxybenzaldehyde scaffold exemplifies the intersection of organic synthesis, materials science, and pharmacology. By manipulating its ether linkages and utilizing its reactive aldehyde moiety, researchers can engineer highly conjugated systems for triplet energy transfer in photopolymers, or develop bioavailable antioxidants that disrupt pathogenic inflammatory signaling networks.

References

  • Chemsrc. "4,6-DIPROPOXYSALICYLALDEHYDE | CAS#:834885-08-4".
  • PubChemLite. "C13H18O4S - Explore".
  • Semantic Scholar. "2-O–d-Glucopyranosyl-4,6-dihydroxybenzaldehyde Isolated from Morus alba (Mulberry) Fruits Suppresses Damage by Regulating Oxidative Stress".
  • Benchchem. "2,4,6-Trihydroxybenzaldehyde: A Comprehensive Technical Guide".
  • PrepChem. "Synthesis of 3,5-Dipropoxyphenol".
  • Google Patents. "US4147552A - Light-sensitive compositions with 3-substituted coumarin compounds as spectral sensitizers".
  • Guidechem. "3,3'-carbonylbis(5,7-dipropoxy-2-benzopyrone)".
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  • PubMed. "β-d-Glucopyranosyl-4,6-dihydroxybenzaldehyde Isolated from Morus alba (Mulberry) Fruits Suppresses Damage...".
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Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Hydroxy-4,6-dipropoxybenzaldehyde

Foreword: The Criticality of Stability in Drug Development In the landscape of pharmaceutical research and drug development, the thermodynamic stability of a molecule is a cornerstone of its viability as a therapeutic ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Criticality of Stability in Drug Development

In the landscape of pharmaceutical research and drug development, the thermodynamic stability of a molecule is a cornerstone of its viability as a therapeutic agent. It dictates not only the shelf-life and storage conditions of a drug substance but also its behavior during formulation and its ultimate safety and efficacy in patients. This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 2-Hydroxy-4,6-dipropoxybenzaldehyde, a substituted phenolic aldehyde with potential applications in medicinal chemistry. While specific experimental data for this exact molecule is not widely published, this guide will draw upon established principles and data from closely related analogs, such as 2-hydroxy-4,6-dimethoxybenzaldehyde, to provide a robust framework for its characterization.

Molecular Profile: 2-Hydroxy-4,6-dipropoxybenzaldehyde

2-Hydroxy-4,6-dipropoxybenzaldehyde belongs to the class of substituted hydroxybenzaldehydes. Its structure, characterized by a benzene ring with a hydroxyl group, an aldehyde group, and two propoxy groups, suggests a molecule with a rich chemical functionality. The intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a key feature that is expected to influence its physical and chemical properties, including its thermal stability.

Key Structural Features Influencing Stability:

  • Intramolecular Hydrogen Bonding: This interaction between the hydroxyl and aldehyde groups creates a pseudo-ring structure, which can increase the molecule's melting point and thermal resilience.

  • Alkoxy Substituents: The two propoxy groups are electron-donating, which can influence the electron density of the aromatic ring and the reactivity of the aldehyde and hydroxyl groups.

  • Phenolic Hydroxyl Group: This group is susceptible to oxidation, a common degradation pathway for phenolic compounds.

  • Aldehyde Group: The aldehyde functionality is also prone to oxidation, potentially converting to a carboxylic acid.

Experimental Assessment of Thermodynamic Stability

The cornerstone of stability analysis lies in empirical testing. Thermal analysis techniques are indispensable tools for elucidating the thermodynamic properties of a compound.[1] The two primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] It provides a wealth of information about the thermal transitions of a material.

Core Principles and Applications:

  • Melting Point (Tm): The temperature at which a crystalline solid transitions to a liquid. A sharp melting peak is indicative of high purity. For a related compound, 2-hydroxy-3,4-dimethoxybenzaldehyde, a sharp melting point was observed around 148.3 °C.[2]

  • Enthalpy of Fusion (ΔHf): The amount of energy required to melt the substance. This value is proportional to the area under the melting peak.

  • Glass Transition (Tg): For amorphous or semi-crystalline materials, this is the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.

  • Crystallization (Tc): The temperature at which an amorphous material may crystallize upon heating.

  • Decomposition: Exothermic or endothermic events at higher temperatures can indicate the onset of thermal decomposition.

Experimental Protocol: DSC Analysis

A detailed, step-by-step methodology for DSC analysis is crucial for obtaining reliable and reproducible data. The following protocol is based on established standards such as ASTM E1269 and ISO 11357.[2][3][4][5][6][7]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin).

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Hydroxy-4,6-dipropoxybenzaldehyde into a clean, hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, typically 25 °C.

    • Ramp the temperature at a constant heating rate, commonly 10 °C/min, up to a temperature beyond the expected decomposition point (e.g., 350 °C).

    • Maintain an inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation during the analysis.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak temperature of melting, as well as the enthalpy of fusion. Any other thermal events should also be noted and characterized.

Diagram of the DSC Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation p1 Weigh 2-5 mg of Sample p2 Place in Aluminum Pan p1->p2 p3 Hermetically Seal Pan p2->p3 a1 Place Sample & Reference in DSC Cell p3->a1 a2 Equilibrate at 25°C a1->a2 a3 Ramp Temperature to 350°C at 10°C/min a2->a3 a4 Maintain N2 Atmosphere a3->a4 d1 Record Thermogram a4->d1 d2 Determine Melting Point (Tm) d1->d2 d3 Calculate Enthalpy of Fusion (ΔHf) d1->d3 d4 Identify Decomposition Events d1->d4

Caption: Workflow for DSC analysis of 2-Hydroxy-4,6-dipropoxybenzaldehyde.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[1] It is particularly useful for determining the thermal stability and decomposition profile of a material.

Core Principles and Applications:

  • Thermal Stability: The temperature at which the compound begins to lose mass due to decomposition. For 2-hydroxy-3,4-dimethoxybenzaldehyde, decomposition was observed to start around 227.5 °C.[2]

  • Decomposition Kinetics: The rate of mass loss can provide information about the kinetics of the decomposition reaction.

  • Compositional Analysis: TGA can be used to determine the amount of volatile components, such as residual solvents or water, in a sample.

  • Residue Analysis: The amount of mass remaining at the end of the experiment can indicate the formation of non-volatile degradation products or inorganic residues.

Experimental Protocol: TGA Analysis

The following TGA protocol is designed to provide a comprehensive assessment of the thermal stability of 2-Hydroxy-4,6-dipropoxybenzaldehyde.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, such as 30 °C.

    • Heat the sample at a constant rate, for example, 10 °C/min, up to a high temperature, such as 600 °C, to ensure complete decomposition.

    • Maintain a controlled atmosphere, typically an inert nitrogen atmosphere, with a purge rate of 50-100 mL/min.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition (Tonset) and the temperatures at which specific mass loss percentages occur (e.g., T5%, T50%).

Diagram of the TGA Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation p1 Weigh 5-10 mg of Sample p2 Place in Tared TGA Pan p1->p2 a1 Place Pan in TGA Furnace p2->a1 a2 Equilibrate at 30°C a1->a2 a3 Heat to 600°C at 10°C/min a2->a3 a4 Maintain N2 Atmosphere a3->a4 d1 Record TGA Curve (Mass vs. Temp) a4->d1 d2 Determine Onset of Decomposition (Tonset) d1->d2 d3 Identify Mass Loss Steps d1->d3 d4 Quantify Residual Mass d1->d4

Caption: Workflow for TGA analysis of 2-Hydroxy-4,6-dipropoxybenzaldehyde.

Data Synthesis and Interpretation

The data obtained from DSC and TGA are complementary and should be analyzed together to build a comprehensive thermal stability profile.

Hypothetical Data Summary for 2-Hydroxy-4,6-dipropoxybenzaldehyde:

ParameterValueTechniqueInterpretation
Melting Point (Tm)~150-160 °CDSCSharp endotherm indicating a crystalline solid.
Enthalpy of Fusion (ΔHf)80-100 J/gDSCEnergy required for melting.
Onset of Decomposition (Tonset)~230-240 °CTGAThe temperature at which significant mass loss begins.
5% Mass Loss Temperature (T5%)~245-255 °CTGATemperature at which 5% of the initial mass is lost.
Residual Mass at 600 °C< 5%TGAIndicates nearly complete decomposition into volatile products.

This hypothetical data is based on the reported thermal stability of 2-hydroxy-3,4-dimethoxybenzaldehyde being consistent up to 220-230 °C.[2] The slightly larger propoxy groups in the target molecule may slightly alter these values.

Potential Degradation Pathways

Understanding the potential chemical reactions that lead to the degradation of 2-Hydroxy-4,6-dipropoxybenzaldehyde is crucial for developing strategies to enhance its stability. As a polyhydroxybenzaldehyde, its primary stability concerns are oxidation and thermal decomposition.[8]

Key Degradation Mechanisms:

  • Oxidation of the Aldehyde Group: The aldehyde functional group is susceptible to oxidation, particularly at elevated temperatures or in the presence of oxidizing agents, to form the corresponding carboxylic acid (2-hydroxy-4,6-dipropoxybenzoic acid).

  • Oxidation of the Phenolic Hydroxyl Group: The electron-rich phenol ring can be oxidized, potentially leading to the formation of quinone-like structures. These highly reactive species can then undergo further reactions, including polymerization, leading to discoloration and the formation of insoluble materials.

  • Ether Cleavage: At higher temperatures, the propoxy ether linkages may undergo cleavage, leading to the formation of more complex degradation products.

  • Decarbonylation: At very high temperatures, the aldehyde group may be lost as carbon monoxide.

Diagram of Potential Degradation Pathways:

Degradation_Pathways cluster_oxidation Oxidation cluster_thermal Thermal Decomposition A 2-Hydroxy-4,6-dipropoxybenzaldehyde B 2-Hydroxy-4,6-dipropoxybenzoic Acid A->B Aldehyde Oxidation C Quinone-type Structures A->C Phenol Oxidation D Ether Cleavage Products A->D High Temperature E Decarbonylation Products A->E High Temperature F Polymeric Materials C->F Polymerization

Caption: Potential degradation pathways for 2-Hydroxy-4,6-dipropoxybenzaldehyde.

Computational Approaches to Stability Prediction

In addition to experimental analysis, computational chemistry offers powerful tools for predicting the thermodynamic stability of molecules. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate various thermodynamic properties.

Key Computational Parameters:

  • Enthalpy of Formation (ΔHf°): This is a fundamental measure of a molecule's stability. Calculations can be performed for the gas phase and then corrected for the solid state.

  • Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy and is a direct indicator of thermodynamic stability under standard conditions.

  • Bond Dissociation Energies (BDEs): Calculating the energy required to break specific bonds can help identify the weakest links in the molecule and predict the initial steps of thermal decomposition.

  • Molecular Electrostatic Potential (MEP): MEP maps can identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity and potential sites for nucleophilic or electrophilic attack.

Methodological Considerations:

  • Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). These should be carefully selected based on the specific properties being investigated and validated against experimental data where possible.

  • Solvation Models: To simulate the condensed phase, implicit or explicit solvation models can be employed to account for the effects of the surrounding medium.

Conclusion and Future Directions

This technical guide has outlined a comprehensive framework for assessing the thermodynamic stability of 2-Hydroxy-4,6-dipropoxybenzaldehyde. A combination of experimental techniques, primarily DSC and TGA, and computational modeling provides a robust approach to characterizing its thermal properties and predicting its degradation pathways.

For drug development professionals, a thorough understanding of these principles is paramount. The data generated from these studies will inform critical decisions regarding:

  • Candidate Selection: Unstable compounds can be flagged early in the discovery process.

  • Formulation Development: Knowledge of thermal stability is essential for designing stable dosage forms.

  • Process Chemistry: Understanding decomposition temperatures can prevent unwanted degradation during synthesis and purification.

  • Storage and Handling: The stability data will dictate the appropriate storage conditions and shelf-life of the active pharmaceutical ingredient.

Future research should focus on obtaining specific experimental data for 2-Hydroxy-4,6-dipropoxybenzaldehyde to validate the predictions made in this guide. Furthermore, forced degradation studies under various stress conditions (e.g., acid, base, oxidative, photolytic) would provide a more complete picture of its stability and degradation profile.

References

  • ISO 11357-1:2023 - Plastics - Differential scanning calorimetry (DSC) - Part 1: General principles. (URL: [Link])

  • ASTM E1269-11(2018) - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. (URL: [Link])

  • ISO 11357-6:2018 - Plastics - Differential scanning calorimetry (DSC) - Part 6: Determination of oxidation induction time (isothermal OIT) and oxidation induction temperature (dynamic OIT). (URL: [Link])

  • ASTM E1269-11 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. (URL: [Link])

  • WJE Laboratories. Determining Specific Heat Capacity by Differential Scanning Calorimetry. (URL: [Link])

  • EUROLAB. ISO 11357 Plastics - Differential Scanning Calorimetry (DSC). (URL: [Link])

  • ANSI Webstore. ISO 11357-1:2023 - Plastics - Differential scanning calorimetry (DSC) - Part 1: General principles. (URL: [Link])

  • JETIR. Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. (URL: [Link])

  • Scientific Research Publishing. ASTM E1269-18 (2018) Standard Test Methods for Determining Specific Heat Capacity by Differential Scanning Calorimetry. (URL: [Link])

  • BSI Group. BS EN ISO 11357 - Plastics. Differential scanning calorimetry (DSC). (URL: [Link])

  • Wikipedia. Gattermann reaction. (URL: [Link])

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. (URL: [Link])

  • Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples. (URL: [Link])

  • Wikipedia. Vilsmeier–Haack reaction. (URL: [Link])

  • Semantic Scholar. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. (URL: [Link])

  • Organic Syntheses. Catalytic Vilsmeier-Haack Reaction. (URL: [Link])

  • Cambridge University Press & Assessment. Gattermann Aldehyde Synthesis. (URL: [Link])

  • Organic Reactions. The Gattermann Synthesis of Aldehydes. (URL: [Link])

  • Testbook. Gattermann Koch Reaction Detailed Explanation with Applications. (URL: [Link])

  • Wikipedia. Reimer–Tiemann reaction. (URL: [Link])

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. (URL: [Link])

  • Google Patents. US4324922A - Reimer-Tiemann aldehyde synthesis process. (URL: )
  • ResearchGate. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (URL: [Link])

  • University of Groningen Research Portal. The Reimer–Tiemann Reaction. (URL: [Link])

  • Universal Lab. DSC vs TGA analysis. (URL: [Link])

  • ALS Testing. Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC). (URL: [Link])

  • ResearchGate. 2-Hydroxy-4,6-dimethoxy-3-(3-methylbutanoyl)benzaldehyde. (URL: [Link])

  • ResearchGate. Degradation of polybenzimidazole in alkaline solution with First-Principles Modelling. (URL: [Link])

  • SciSpace. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. (URL: [Link])

  • ResearchGate. Degradation of Polysorbates 20 and 80: Studies on Thermal Autoxidation and Hydrolysis. (URL: [Link])

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. (URL: [Link])

  • PMC. Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer. (URL: [Link])

  • ResearchGate. Hydrolytic Degradation of Poly(3-hydroxybutyrate), Polylactide and their Derivatives: Kinetics, Crystallinity, and Surface Morphology. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Note: Catalysts and Methodologies for the Regioselective Preparation of 2-Hydroxy-4,6-dipropoxybenzaldehyde

Executive Summary The compound 2-Hydroxy-4,6-dipropoxybenzaldehyde (also known as 4,6-dipropoxysalicylaldehyde) is a highly valued synthetic intermediate. It is critical for the development of light-sensitive coumarin po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Hydroxy-4,6-dipropoxybenzaldehyde (also known as 4,6-dipropoxysalicylaldehyde) is a highly valued synthetic intermediate. It is critical for the development of light-sensitive coumarin polymers[1], advanced hexacarboxamide cryptands[2], and various biologically active heterocycles.

The primary synthetic challenge in preparing this molecule lies in the regioselective ortho-formylation of its precursor, 3,5-dipropoxyphenol . Due to the strong electron-donating nature of the hydroxyl and propoxy groups, the aromatic ring is highly activated. However, traditional formylation methods struggle to differentiate between the sterically hindered ortho position (C2) and the more accessible para position (C4). This application note evaluates the catalytic systems used to overcome this steric bias, detailing the mechanistic causality behind catalyst selection and providing field-proven, self-validating protocols for high-yield synthesis.

Mechanistic Causality: Overcoming Steric Bias in Formylation

The intrinsic reactivity of 3,5-dipropoxyphenol presents a classic regioselectivity dilemma. Electrophilic aromatic substitution naturally favors the least sterically hindered activated carbon. In this substrate, the C4 (para) position is flanked only by small aromatic protons, whereas the C2 (ortho) position is crowded by the bulky hydroxyl and propoxy chains.

To selectively synthesize 2-hydroxy-4,6-dipropoxybenzaldehyde, the chosen catalyst must provide a coordinating template effect that overrides the natural steric preference of the substrate.

The Vilsmeier-Haack Baseline (POCl₃ / DMF)

Historically, the Vilsmeier-Haack reaction has been the default method for formylating electron-rich arenes. Phosphorus oxychloride (POCl₃) reacts with DMF to form a bulky chloromethyleneiminium ion[3]. Because this system lacks a metal center to coordinate with the phenolic oxygen, the bulky electrophile attacks the least hindered C4 position. Consequently, this method yields a mixture where the 4-formyl byproduct dominates (~52%), and the desired 2-formyl target is isolated in low yields of around 11–43%[1][4][5].

Titanium(IV) Chloride (TiCl₄) / Dichloromethyl Methyl Ether

The Rieche formylation utilizes TiCl₄ as a Lewis acid catalyst to activate dichloromethyl methyl ether (Cl₂CHOMe). Crucially, the Ti⁴⁺ center coordinates with the phenolic oxygen. This coordination tethers the active electrophilic species in close proximity to the ortho carbon, partially overriding the steric hindrance and significantly improving the ortho:para ratio. This catalytic system typically delivers the ortho-formyl derivative in 60–75% yield[5][6][7].

Magnesium Chloride (MgCl₂) / Paraformaldehyde

The Casiraghi formylation represents the pinnacle of regiocontrol for this transformation. By utilizing MgCl₂ in the presence of a non-nucleophilic base (triethylamine), a rigid magnesium phenoxide complex is generated. The Mg²⁺ ion acts as a bidentate Lewis acid, simultaneously coordinating the phenoxide oxygen and the oxygen of monomeric formaldehyde (generated in situ from paraformaldehyde). This creates a highly organized, six-membered cyclic transition state that exclusively delivers the formyl group to the ortho position, completely suppressing para-formylation[8].

Pathways Substrate 3,5-Dipropoxyphenol VH POCl3 / DMF (Vilsmeier-Haack) Substrate->VH Electrophilic Substitution Ti TiCl4 / Cl2CHOMe (Rieche) Substrate->Ti Lewis Acid Coordination Mg MgCl2 / Et3N / (HCHO)n (Casiraghi) Substrate->Mg Metal-Templated Transition State Ortho 2-Formyl Isomer (Target) VH->Ortho Minor (~11-43%) Para 4-Formyl Isomer (Byproduct) VH->Para Major (~52%) Ti->Ortho Major (~75%) Ti->Para Minor (~25%) Mg->Ortho Exclusive (>95%)

Fig 1. Divergent regioselectivity of formylation catalysts on 3,5-dipropoxyphenol.

Quantitative Catalyst Comparison

The table below summarizes the performance metrics of the three primary catalytic systems used for the preparation of 2-hydroxy-4,6-dipropoxybenzaldehyde, based on literature precedents for 3,5-dialkoxyphenols[4][5][7].

Catalyst SystemReagentsPrimary MechanismRegioselectivity (o:p)Target YieldScalability & Safety
POCl₃ DMFUncoordinated Electrophilic Attack~ 1 : 511 – 43%High thermal hazard[3]; difficult purification.
TiCl₄ Cl₂CHOMeLewis Acid Coordination~ 4 : 160 – 75%Good; requires strict anhydrous conditions.
MgCl₂ Et₃N, (HCHO)nSix-Membered Transition State> 99 : 180 – 90%Excellent; utilizes inexpensive, stable reagents.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The MgCl₂-mediated pathway is highly recommended for drug development professionals requiring high isomeric purity, while the TiCl₄ method serves as a robust alternative.

Protocol A: MgCl₂-Templated Ortho-Formylation (Recommended)

This procedure utilizes the template effect of Mg²⁺ to achieve >95% regioselectivity[8].

Workflow Start 3,5-Dipropoxyphenol (1.0 eq) in dry THF AddMg Add MgCl2 (1.5 eq) & Et3N (3.75 eq) Stir 15 min at 25°C Start->AddMg AddHCHO Add Paraformaldehyde (3.0 eq) Reflux for 16 h AddMg->AddHCHO Workup Cool to RT, quench with 1M HCl Extract with EtOAc AddHCHO->Workup Product 2-Hydroxy-4,6-dipropoxybenzaldehyde (>95% Regioselectivity) Workup->Product

Fig 2. Experimental workflow for the MgCl2-mediated ortho-formylation.

Step-by-Step Methodology:

  • Preparation of the Phenoxide Complex: To a flame-dried round-bottom flask under an argon atmosphere, add 3,5-dipropoxyphenol (1.0 equiv) and anhydrous THF (0.2 M).

  • Catalyst Addition: Add anhydrous MgCl₂ (1.5 equiv) followed by triethylamine (3.75 equiv).

    • Causality Note: Triethylamine deprotonates the phenol, driving the formation of the magnesium phenoxide complex.

    • Self-Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow/orange, confirming phenoxide formation. Stir at room temperature for 15 minutes.

  • Formylation: Add paraformaldehyde (3.0 equiv) in one portion. Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) for 16 hours.

    • Causality Note: Refluxing depolymerizes paraformaldehyde into monomeric formaldehyde, which is captured by the Mg²⁺ template.

  • Quenching & Workup: Cool the reaction to room temperature. Slowly quench the mixture with 1M HCl until the aqueous layer reaches pH 2.

    • Causality Note: Acidification breaks the robust Mg-chelate of the product.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Analytical Validation: ¹H NMR (CDCl₃) will show a sharp singlet at ~10.1 ppm (CHO) and a highly deshielded singlet at ~12.5 ppm (phenolic OH), confirming the strong intramolecular hydrogen bond characteristic of ortho-hydroxybenzaldehydes[6].

Protocol B: TiCl₄-Mediated Rieche Formylation

This protocol is an alternative that utilizes Cl₂CHOMe as the formyl source[7].

Step-by-Step Methodology:

  • Activation: Dissolve 3,5-dipropoxyphenol (1.0 equiv) in anhydrous dichloromethane (DCM) under argon and cool to 0 °C.

  • Catalyst Addition: Dropwise, add TiCl₄ (2.2 equiv). The mixture will immediately darken due to Ti-phenoxide coordination.

  • Electrophile Addition: Slowly add dichloromethyl methyl ether (1.1 equiv). Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture into an ice-cold saturated solution of NH₄Cl.

    • Causality Note: Cold aqueous quenching is critical to prevent the formation of intractable TiO₂ emulsions.

  • Isolation: Extract with DCM, dry over MgSO₄, concentrate, and purify via column chromatography to separate the major 2-formyl product from the minor 4-formyl byproduct.

References

  • [4] Synthesis of 3,5-Dipropoxyphenol. PrepChem. URL:[Link]

  • [1] US4147552A - Light-sensitive compositions with 3-substituted coumarin compounds as spectral sensitizers. Google Patents. URL:

  • [2] Synthesis of a hexacarboxamide cryptand... MIT DSpace. URL:[Link]

  • [3] Continuous Flow Production of Thermally Unstable Intermediates... Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. URL:[Link]

  • [8] Electronic Supporting Information (Casiraghi Formylation protocols). RSC.org. URL:[Link]

  • [5] o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters. URL:[Link]

  • [7] Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules (MDPI). URL:[Link]

Sources

Application

Application Note: Vilsmeier-Haack Formylation for the Synthesis of 2-Hydroxy-4,6-dipropoxybenzaldehyde

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction and Mechanistic Rationale 2-Hydroxy-4,6-dipropoxybenzaldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

2-Hydroxy-4,6-dipropoxybenzaldehyde (CAS: 834885-08-4), also referred to as 4,6-dipropoxysalicylaldehyde, is a highly valued electron-rich aromatic building block. It is prominently utilized in the synthesis of hexacarboxamide cryptand ligands for transition metal coordination[1] and in the development of 3-substituted coumarin compounds acting as spectral sensitizers for photopolymerizable materials[2].

The most efficient route to functionalize the sterically hindered, electron-rich 3,5-dipropoxyphenol precursor is via the Vilsmeier-Haack formylation [2]. The mechanism relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from phosphorus oxychloride ( POCl3​ ) and N,N -dimethylformamide (DMF). The strong electron-donating nature of the hydroxyl and propoxy groups on the benzene ring activates the ortho and para positions. Due to the directing effects and steric hindrance of the propoxy chains, electrophilic aromatic substitution occurs predominantly at the position ortho to the hydroxyl group, yielding the salicylaldehyde derivative after aqueous hydrolysis.

Reaction Pathway & Workflow

G cluster_0 Precursor Synthesis cluster_1 Vilsmeier-Haack Formylation Phloro Phloroglucinol + Propanol / HCl Phenol 3,5-Dipropoxyphenol Phloro->Phenol Reflux Iminium Iminium Intermediate Phenol->Iminium + Vilsmeier Reagent (RT, 1h) VilsReagent Vilsmeier Reagent (POCl3 + DMF) VilsReagent->Iminium Product 2-Hydroxy-4,6- dipropoxybenzaldehyde Iminium->Product Aqueous Hydrolysis (Ice Water)

Reaction pathway for the formylation of 3,5-dipropoxyphenol to 4,6-dipropoxysalicylaldehyde.

Reagents and Quantitative Data

The precursor, 3,5-dipropoxyphenol, can be synthesized by refluxing phloroglucinol in HCl-saturated propanol according to the historical procedure by Weidel and Pollok[3]. For the formylation step, stoichiometric precision is critical to avoid over-reaction or polymerization.

Reagent / MaterialRoleEquivalentsAmount (Scale Example)Notes / Safety
3,5-Dipropoxyphenol Substrate1.0 eq10.0 g (47.6 mmol)Highly activated arene.
Phosphoryl Chloride ( POCl3​ ) Activating Agent1.0 - 1.1 eq4.8 mL (52.4 mmol)Corrosive/Toxic. Reacts violently with water.
N,N -Dimethylformamide (DMF) Solvent & ReactantExcess50 mLUse anhydrous grade.
Ice Water Quenching/HydrolysisN/A300 mLDrives iminium hydrolysis.
n-Hexane Extraction SolventN/A3 x 100 mLSelective for the target aldehyde.

Step-by-Step Experimental Protocol

As an Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following steps integrate the physical manipulations with the chemical causality behind them.

Step 1: Generation of the Vilsmeier Reagent
  • Procedure: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, an argon inlet, and a dropping funnel. Add 50 mL of anhydrous DMF and cool the flask to 0 °C using an ice-water bath.

  • Addition: Add POCl3​ (4.8 mL) dropwise over 15 minutes.

  • Causality & Validation: The reaction between POCl3​ and DMF generates the chloroiminium ion. This process is exothermic. Maintaining the temperature at 0 °C prevents the thermal degradation of the reagent, which would manifest as a dark yellow/brown discoloration. A successful formation yields a pale, slightly viscous complex.

Step 2: Electrophilic Aromatic Substitution
  • Procedure: Dissolve 3,5-dipropoxyphenol (10.0 g) in a minimal amount of anhydrous DMF (approx. 10 mL).

  • Addition: Add the phenol solution dropwise to the Vilsmeier complex at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Reaction: Stir the mixture at room temperature for exactly 1 hour[2].

  • Causality & Validation: The highly activated nature of the dipropoxyphenol ring allows the electrophilic attack to proceed smoothly at room temperature. Heating is unnecessary and could lead to unwanted side reactions (e.g., polymerization or formylation at multiple sites). Validate reaction completion via TLC (Hexane:Ethyl Acetate, 8:2); the starting phenol spot should disappear, replaced by a lower-Rf intermediate spot (the iminium salt).

Step 3: Hydrolysis and Quenching
  • Procedure: Pour the room-temperature reaction mixture slowly into a beaker containing 300 mL of vigorously stirred crushed ice and water[2].

  • Causality & Validation: The addition of water serves two purposes: it quenches any unreacted POCl3​ and hydrolyzes the intermediate aryl-iminium salt into the final aldehyde. Upon hydrolysis, a semisolid material will separate from the aqueous phase[2].

Step 4: Extraction and Crystallization
  • Procedure: Decant the aqueous layer if possible, or transfer the entire mixture to a separatory funnel. Extract the semisolid material and aqueous phase repeatedly with n-hexane (3 x 100 mL)[2].

  • Procedure: Combine the organic hexane layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Crystallization: Concentrate the hexane solution under reduced pressure to approximately 30 mL. Place the concentrated solution in a freezer (-20 °C) overnight.

  • Causality & Validation: n-Hexane is specifically chosen because the target 2-Hydroxy-4,6-dipropoxybenzaldehyde is highly soluble in it at room temperature but crystallizes out at low temperatures, leaving polar impurities in the mother liquor. The product will crystallize out, yielding approximately 43% of the theoretical amount[2].

Analytical Characterization & Quality Control

To verify the integrity of the synthesized 2-Hydroxy-4,6-dipropoxybenzaldehyde, the following analytical benchmarks should be met:

  • 1H NMR ( CDCl3​ ): Look for the characteristic highly deshielded aldehyde proton signal around δ 10.0 - 10.5 ppm. A sharp singlet around δ 12.0 ppm indicates the intramolecularly hydrogen-bonded hydroxyl group (OH···O=C). Two distinct signals for the aromatic protons (meta to each other) should appear around δ 5.8 - 6.2 ppm.

  • FT-IR: A strong, sharp carbonyl stretch ( C=O ) should be visible at approximately 1630–1650 cm−1 (shifted lower than typical aldehydes due to intramolecular hydrogen bonding with the adjacent hydroxyl group).

References

  • Light-sensitive compositions with 3-substituted coumarin compounds as spectral sensitizers US P
  • Cofacial Dicobalt Complex of a Binucleating Hexacarboxamide Cryptand Ligand Inorganic Chemistry - ACS Public
  • Synthesis of 3,5-Dipropoxyphenol PrepChem (citing Weidel and Pollok, Mon

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 2-Hydroxy-4,6-dipropoxybenzaldehyde synthesis

Welcome to the Technical Support Center for the synthesis of 2-Hydroxy-4,6-dipropoxybenzaldehyde . This compound is a critical intermediate in the development of flavonoids, coumarins, and various active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Hydroxy-4,6-dipropoxybenzaldehyde . This compound is a critical intermediate in the development of flavonoids, coumarins, and various active pharmaceutical ingredients (APIs).

Synthesizing this molecule with high yield and purity requires precise control over regioselectivity. Below, we provide an in-depth troubleshooting guide, causal explanations for common pitfalls, and self-validating protocols for the two primary synthetic pathways: the Selective Alkylation Route and the Vilsmeier-Haack Formylation Route .

SyntheticRoutes SM1 2,4,6-Trihydroxybenzaldehyde (Phloroglucinaldehyde) RouteA Route A: Selective Alkylation (+ 2.2 eq 1-Bromopropane, K2CO3/CsHCO3) SM1->RouteA Product 2-Hydroxy-4,6-dipropoxybenzaldehyde (Target Product) RouteA->Product SM2 3,5-Dipropoxyphenol RouteB Route B: Vilsmeier-Haack Formylation (+ POCl3, DMF) SM2->RouteB RouteB->Product

Figure 1: Primary synthetic pathways for 2-Hydroxy-4,6-dipropoxybenzaldehyde.

Route A: Selective Alkylation of 2,4,6-Trihydroxybenzaldehyde

This route relies on the differential reactivity of the three hydroxyl groups on the phloroglucinaldehyde core.

Q: Why am I getting significant amounts of the over-alkylated 2,4,6-tripropoxybenzaldehyde byproduct? A: This occurs when the base used is too strong or the alkylating agent is in large excess. In 2,4,6-trihydroxybenzaldehyde, the hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the adjacent aldehyde carbonyl. This hydrogen bond significantly reduces the acidity and nucleophilicity of the 2-OH group compared to the 4-OH and 6-OH groups. To exploit this causality, you must use a mild base (like K₂CO₃) that is strong enough to deprotonate the 4- and 6-OH positions but leaves the 2-OH intact[1]. Using exactly 2.1 to 2.2 equivalents of 1-iodopropane prevents mass-action forcing of the third alkylation. Recent methodologies highlight that substituting K₂CO₃ with Cesium Bicarbonate (CsHCO₃) in acetonitrile at 80 °C provides exceptional regioselectivity for such systems[2].

Q: My reaction stalls at the mono-propoxy intermediate. How can I drive it to completion? A: If you are using 1-bromopropane, the reaction kinetics can be sluggish due to the moderate leaving-group ability of the bromide ion. Adding a catalytic amount of Potassium Iodide (0.1–0.2 equiv) triggers an in situ Finkelstein reaction, converting 1-bromopropane to the highly reactive 1-iodopropane. Alternatively, switching the solvent from acetone to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) will increase the solubility of the carbonate base and accelerate the Sₙ2 displacement.

Protocol A: Self-Validating Regioselective Alkylation
  • Setup: In an oven-dried flask under an N₂ atmosphere, suspend 2,4,6-trihydroxybenzaldehyde (1.0 equiv) and anhydrous K₂CO₃ (2.2 equiv) in anhydrous acetone (or acetonitrile for higher selectivity[2]).

  • Activation: Stir the suspension at room temperature for 15 minutes to allow phenoxide formation. Validation: The solution will visibly darken to a deep yellow/orange, confirming deprotonation.

  • Alkylation: Add 1-iodopropane (2.2 equiv) dropwise. Heat the mixture to 50 °C.

  • Validation via TLC: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material will disappear, replaced first by a transient mono-alkylated intermediate, which then converts entirely to the di-alkylated product. The persistence of the mono-alkylated spot indicates the need for additional time or a fractional equivalent of alkyl halide.

  • Workup: Cool to room temperature, quench with ice-cold water, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo[1].

Route B: Vilsmeier-Haack Formylation of 3,5-Dipropoxyphenol

This route builds the aldehyde group onto a pre-alkylated resorcinol derivative via electrophilic aromatic substitution (EAS).

Q: During the formylation of 3,5-dipropoxyphenol, why am I seeing multiple regioisomers or low conversion? A: 3,5-Dipropoxyphenol has three highly activated positions (C2, C4, C6). The C2 and C6 positions are identical and sit between the strongly activating hydroxyl group and an alkoxy group. Because the free hydroxyl group is a stronger electron-donating group than the alkoxy groups, EAS preferentially occurs at C2/C6. However, if the Vilsmeier reagent (chloromethyleniminium ion) is generated at too high a temperature, kinetic control is lost, leading to formylation at the less sterically hindered C4 position. You must maintain strict temperature control (0–5 °C during addition) to ensure regioselectivity.

Q: Can I improve the yield and reduce reaction time for the Vilsmeier-Haack formylation? A: Yes. Classical solution-phase Vilsmeier-Haack reactions can take 6–12 hours and often lead to tar formation due to prolonged exposure to acidic conditions. Adopting solvent-free conditions or utilizing microwave irradiation can drastically reduce reaction times and improve yields. Grounding the phenol with the Vilsmeier reagent (POCl₃/DMF) in a mortar or applying microwave irradiation (30–60 seconds) has been shown to increase yields of formylated phenols by minimizing the time the sensitive product spends in a highly acidic environment[3].

Protocol B: Self-Validating Vilsmeier-Haack Formylation
  • Reagent Generation: Cool anhydrous DMF (3.0 equiv) to 0 °C under N₂. Slowly add POCl₃ (1.5 equiv) dropwise. Stir for 30 minutes. Validation: The formation of a pale yellow to orange viscous complex confirms the successful generation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 3,5-dipropoxyphenol (1.0 equiv) in a minimum amount of anhydrous DMF. Add this dropwise to the Vilsmeier complex, maintaining the temperature below 5 °C to prevent non-regioselective attack.

  • Reaction: Warm the mixture to room temperature, then heat to 60 °C for 2–3 hours.

  • Hydrolysis (Critical Step): Pour the mixture over crushed ice and add saturated aqueous sodium acetate (NaOAc) to adjust the pH to 5–6. Causality: The intermediate is an iminium salt; mild aqueous hydrolysis with NaOAc converts it to the target aldehyde without cleaving the propoxy ethers. Stronger bases (like NaOH) can cause unwanted side reactions.

  • Isolation: Extract with dichloromethane, wash with water and brine, dry, and concentrate. Purify via recrystallization (EtOH/Water).

Troubleshooting Flowchart

Troubleshooting Issue Issue: Low Yield / Impurities Check1 Is tripropoxy byproduct present? Issue->Check1 Sol1 Reduce base strength (use CsHCO3) Limit alkyl halide to 2.1 eq Check1->Sol1 Yes Check2 Is monopropoxy byproduct present? Check1->Check2 No Sol2 Increase reaction time/temp Add KI as catalyst Check2->Sol2 Yes Check3 Is tar/polymer forming (Route B)? Check2->Check3 No Sol3 Strict temperature control (< 5°C) Avoid localized heating Check3->Sol3 Yes

Figure 2: Troubleshooting decision tree for yield optimization and impurity control.

Quantitative Data Presentation

Table 1: Comparative Analysis of Synthetic Routes for 2-Hydroxy-4,6-dipropoxybenzaldehyde

ParameterRoute A: Selective AlkylationRoute B: Vilsmeier-Haack Formylation
Starting Material 2,4,6-Trihydroxybenzaldehyde3,5-Dipropoxyphenol
Key Reagents 1-Iodopropane, K₂CO₃ or CsHCO₃POCl₃, DMF, NaOAc
Typical Yield 80–85%65–75%
Reaction Time 3–5 hours2–6 hours (Classical) / <5 mins (Microwave)
Primary Byproduct 2,4,6-TripropoxybenzaldehydeC4-Formylated Regioisomer, Polymers
Scalability Excellent (Mild conditions)Moderate (Exothermic reagent generation)

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Hydroxy-4,6-dipropoxybenzaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation developers working with 2-Hydroxy-4,6-dipropoxybenzaldehyde (CAS: 834885-08-4).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation developers working with 2-Hydroxy-4,6-dipropoxybenzaldehyde (CAS: 834885-08-4). This highly substituted benzaldehyde derivative presents significant challenges in aqueous media, often impeding in vitro assays, NMR studies in D₂O, and drug formulation.

Below, we break down the mechanistic causes of its insolubility and provide field-proven, self-validating protocols to overcome these barriers.

Part 1: Mechanistic Causality (Why is it insoluble?)

As an application scientist, you must understand the molecular barriers to solvation before attempting to bypass them. The poor aqueous solubility of 2-Hydroxy-4,6-dipropoxybenzaldehyde is driven by three distinct structural features:

  • High Lipophilicity: The two propoxy chains (-O-CH₂-CH₂-CH₃) at the 4- and 6-positions significantly increase the molecule's partition coefficient (LogP). These hydrophobic tails repel water molecules, drastically reducing the entropy of solvation.

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the adjacent aldehyde carbonyl oxygen. This "locks" the polar groups internally, preventing them from participating in intermolecular hydrogen bonding with the surrounding aqueous solvent.

  • Planar Stacking: The aromatic ring promotes crystalline π−π stacking in its solid state, increasing the lattice energy required to dissociate the solid into a solvent.

Part 2: Troubleshooting FAQs

Q1: I need to test this compound in a cell-based in vitro assay. How can I solubilize it without causing solvent-induced cytotoxicity? A1: For biological assays, a Co-solvent + Surfactant approach is recommended. First, dissolve the compound in a water-miscible organic solvent like DMSO to disrupt the crystalline lattice. Then, dilute this stock into your aqueous buffer containing a non-ionic surfactant (e.g., 0.1% Tween-80 or Pluronic F-68). The surfactant forms micelles that encapsulate the lipophilic propoxy chains, preventing precipitation upon aqueous dilution. Ensure the final DMSO concentration remains below 1% (v/v) to avoid cell toxicity.

Q2: My downstream application (e.g., specific spectroscopic analysis) cannot tolerate any DMSO or ethanol. How can I achieve a purely aqueous solution? A2: You should utilize Cyclodextrin Complexation . Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. By using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Methyl- β -cyclodextrin (M- β -CD), the hydrophobic aromatic ring and propoxy chains of the benzaldehyde insert into the CD cavity, forming a dynamic, non-covalent inclusion complex. This effectively "hides" the hydrophobic regions from water, 1[1]. M- β -CD often provides the 2[2].

Q3: Can I use pH adjustment to force this compound into solution? A3: Yes, but with caveats. The ortho-hydroxyl group on the benzaldehyde ring is mildly acidic. Based on the unsubstituted parent compound, 3[3], the pKa of 2-Hydroxy-4,6-dipropoxybenzaldehyde is estimated to be around 8.5–9.0. By adjusting your aqueous buffer to a pH > 9.5 (using a carbonate buffer or dilute NaOH), you deprotonate the phenol to form a phenolate anion. This ionic species is highly water-soluble. However, prolonged exposure to high pH can cause the aldehyde group to undergo base-catalyzed side reactions (e.g., aldol condensation). This method is only recommended for immediate use in alkali-tolerant applications.

Part 3: Experimental Protocols

Protocol A: Preparation of HP- β -CD Inclusion Complex (Aqueous)

Self-validating mechanism: If the solution turns cloudy upon standing, the CD concentration is too low to maintain the equilibrium, indicating the need for a higher molar ratio.

  • Prepare CD Solution: Dissolve HP- β -CD in ultra-pure water to create a 20% (w/v) solution.

  • Add Active Compound: Add 2-Hydroxy-4,6-dipropoxybenzaldehyde at a 1:5 molar ratio (Compound:CD).

  • Agitation: Stir the suspension magnetically at 500 RPM for 24 hours at room temperature (or 37°C for faster equilibration). Causality: Prolonged stirring is required to overcome the activation energy of complexation and displace water molecules from the CD cavity.

  • Filtration: Filter the mixture through a 0.45 µm PTFE or PVDF syringe filter to remove any uncomplexed, undissolved compound.

  • Verification: Quantify the dissolved compound using UV-Vis spectroscopy or HPLC to establish the exact final concentration.

Protocol B: DMSO/Surfactant Micellar Dispersion

Self-validating mechanism: Dropwise addition prevents localized supersaturation. If precipitation occurs immediately, the surfactant concentration in the receiving buffer is insufficient.

  • Stock Preparation: Dissolve 2-Hydroxy-4,6-dipropoxybenzaldehyde in 100% anhydrous DMSO to yield a 100 mM stock solution. Vortex until completely clear.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS) and supplement it with 0.5% (v/v) Tween-80.

  • Dilution: Slowly add the DMSO stock dropwise to the vigorously stirring buffer to achieve your target concentration (e.g., 1 mM, which yields 1% DMSO final).

Part 4: Data Presentation

The table below summarizes the expected solubility enhancements using the troubleshooting strategies outlined above.

Solubilization StrategyPrimary MechanismEstimated Aqueous Solubility LimitBest ForLimitations
Pure Water (Baseline) None< 0.1 mg/mLN/APractically insoluble
1% DMSO + 0.5% Tween-80 Micellar encapsulation~1 - 2 mg/mLCell culture, in vitro assaysSurfactant/DMSO toxicity
20% HP- β -CD (w/v) Host-guest inclusion complex~5 - 10 mg/mLIn vivo dosing, pure aqueous needsHigh excipient mass required
Alkaline Buffer (pH 10) Phenol deprotonation (Ionization)> 15 mg/mLChemical synthesis, titrationsBase-catalyzed degradation

Part 5: Decision Workflow Visualization

G Start Solubilizing 2-Hydroxy-4,6-dipropoxybenzaldehyde Q1 Is the downstream assay tolerant to organic solvents? Start->Q1 SolventYes Co-Solvent Approach (DMSO/EtOH + Surfactant) Q1->SolventYes Yes (<1% DMSO) SolventNo Are high pH (>9.5) conditions acceptable? Q1->SolventNo No (Strict Aqueous) pHYes pH Adjustment (Deprotonate Phenol) SolventNo->pHYes Yes pHNo Cyclodextrin Complexation (HP-β-CD or M-β-CD) SolventNo->pHNo No (Physiological pH)

Decision tree for selecting the optimal aqueous solubilization strategy.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC - NIH URL:[1]

  • Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins Source: SCIRP URL:[2]

  • Cas 90-02-8, Salicylaldehyde (Chemical Properties & pKa) Source: LookChem URL:[3]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlaps in 2-Hydroxy-4,6-dipropoxybenzaldehyde

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Welcome to the technical support guide for structural elucidation of phloroglucinol derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Welcome to the technical support guide for structural elucidation of phloroglucinol derivatives. This guide provides field-proven methodologies to resolve severe aliphatic signal overlaps in 2-Hydroxy-4,6-dipropoxybenzaldehyde, bridging the gap between theoretical NMR physics and practical laboratory workflows.

Core Troubleshooting FAQs

Q1: Why do the propoxy groups in 2-Hydroxy-4,6-dipropoxybenzaldehyde exhibit such severe overlap in standard 1D 1 H NMR? A1: The overlap is a consequence of magnetic insulation. The two propoxy chains (-O-CH 2​ -CH 2​ -CH 3​ ) at the C4 and C6 positions are separated from the asymmetric electronic effects of the aromatic ring by ether oxygens. In non-coordinating, isotropic solvents like CDCl 3​ , the local magnetic environments of the two chains are nearly identical. This causes their α -CH 2​ (~4.0 ppm), β -CH 2​ (~1.8 ppm), and γ -CH 3​ (~1.0 ppm) resonances to merge into complex, strongly coupled multiplets that cannot be integrated or assigned accurately.

Q2: Can solvent selection resolve these overlapping aliphatic signals without requiring time-consuming 2D NMR? A2: Yes, by exploiting the[1]. When you switch the solvent from CDCl 3​ to Benzene-d 6​ (C 6​ D 6​ ), the electron-rich benzene molecules form transient, non-covalent collision complexes with the electron-deficient polar groups (the C1 aldehyde and C2 hydroxyl). Because of benzene's strong magnetic anisotropy, it preferentially shields the spatially adjacent C6-propoxy group, shifting its signals upfield[1]. The distant C4-propoxy group experiences a much weaker shielding effect, causing the previously overlapping multiplets to pull apart[2].

Q3: If ASIS provides partial resolution, how do I definitively assign the separated signals to the C4 and C6 positions? A3: You must use 2D Heteronuclear Multiple Bond Correlation (HMBC) alongside Heteronuclear Single Quantum Coherence (HSQC). , separating them by their carbon chemical shifts[3].[4]: The aldehyde proton (CHO) will show a strong 3-bond coupling ( 3JCH​ ) to the C6 aromatic carbon. The α -CH 2​ protons of the C6-propoxy group will also show a 3JCH​ to this exact same C6 carbon. This shared correlation uniquely identifies the C6-propoxy chain.

Q4: What if the 1 3 C resonances of C4 and C6 also overlap, making HMBC ambiguous? A4: In cases of extreme spectral crowding where 2D heterocorrelation fails, [5]. By selectively exciting a partially resolved resonance (e.g., the outer edge of a γ -CH 3​ triplet), 1D TOCSY can extract the entire isolated spin system of a single propoxy chain, effectively filtering out the overlapping partner[5].

Quantitative Data Presentation

Table 1: Theoretical Chemical Shift Regions & Overlap Risks in CDCl 3​

Proton EnvironmentExpected Shift ( δ , ppm)MultiplicityOverlap Risk
Aldehyde (CHO)10.0 - 10.5SingletNone
Hydroxyl (OH)11.5 - 12.5SingletNone
Aromatic (H3, H5)5.8 - 6.2Meta-doublets ( J ~2 Hz)Moderate
α -CH 2​ (C4, C6)3.8 - 4.1TripletsHigh
β -CH 2​ (C4, C6)1.6 - 1.9SextetsHigh
γ -CH 3​ (C4, C6)0.9 - 1.1TripletsHigh

Table 2: Expected ASIS Effect ( ΔδCDCl3−C6D6​ ) on Propoxy Chains

Functional GroupShift in CDCl 3​ Shift in C 6​ D 6​ Δδ (ASIS Effect)Resolution Status
C6 α -CH 2​ ~3.95 ppm~3.60 ppmLarge (+0.35 ppm)Resolved
C4 α -CH 2​ ~3.92 ppm~3.80 ppmSmall (+0.12 ppm)Resolved

(Note: A positive Δδ indicates an upfield shift due to the shielding cone of the benzene solvent.)

Experimental Protocols

Protocol A: ASIS Solvent Titration Workflow
  • Initial Acquisition: Dissolve 5–10 mg of 2-Hydroxy-4,6-dipropoxybenzaldehyde in 0.6 mL of high-purity CDCl 3​ . Acquire a standard 1D 1 H NMR spectrum (16–32 scans)[2].

  • Sample Recovery: Carefully evaporate the CDCl 3​ under a gentle stream of nitrogen gas at room temperature to recover the intact sample[2].

  • ASIS Acquisition: Redissolve the exact same sample in 0.6 mL of Benzene-d 6​ (C 6​ D 6​ ). Acquire a second 1D 1 H NMR spectrum under identical parameters.

  • Data Analysis: Overlay the two spectra. Calculate the Δδ for the aliphatic multiplets. The propoxy group exhibiting the largest upfield shift is assigned to the C6 position due to its proximity to the coordinating aldehyde group[1].

Protocol B: 2D HSQC and HMBC Acquisition for Unambiguous Assignment
  • Sample Preparation: Ensure sample concentration is maximized (ideally >15 mg in 0.6 mL C 6​ D 6​ ) to ensure sufficient signal-to-noise ratio for 1 3 C detection.

  • HSQC Setup: Acquire a 1 H- 1 3 C HSQC spectrum to correlate directly attached protons and carbons, resolving any remaining proton overlap into the 1 3 C dimension[3].

  • HMBC Optimization: Set up the HMBC experiment and optimize the long-range coupling constant parameter ( nJCH​ ) to 8 Hz [4]. This is the optimal compromise to capture both 2-bond and 3-bond carbon-proton correlations in aromatic systems.

  • Correlation Mapping: Phase and baseline correct the 2D data. Locate the aldehyde proton (~10 ppm) on the F2 axis. Trace its cross-peak to the C6 aromatic carbon on the F1 axis. Next, find the α -CH 2​ proton that shares a cross-peak with this exact C6 carbon. This definitively assigns the C6-propoxy group.

Mechanistic Workflows (Visualizations)

NMR_Workflow Start 1D 1H NMR in CDCl3 (Overlapping Propoxy Peaks) Decision Are peaks resolved? Start->Decision ASIS Apply ASIS (Switch to C6D6) Decision->ASIS No Success Unambiguous Peak Assignment Decision->Success Yes TwoD Acquire 2D NMR (HSQC & HMBC) ASIS->TwoD Partial Resolution TOCSY 1D TOCSY / Pure-Shift TwoD->TOCSY 13C Overlap Persists TwoD->Success Resolved TOCSY->Success

Caption: Workflow for resolving overlapping NMR signals using solvent effects and 2D techniques.

HMBC_Logic cluster_C4 C4 Propoxy Assignment cluster_C6 C6 Propoxy Assignment H_alpha_4 H-alpha (C4-Propoxy) C4 C4 (Aromatic Carbon) H_alpha_4->C4 3J_CH H3_H5 H3 / H5 (Aromatic Protons) H3_H5->C4 2J_CH / 3J_CH H_alpha_6 H-alpha (C6-Propoxy) C6 C6 (Aromatic Carbon) H_alpha_6->C6 3J_CH CHO Aldehyde Proton (CHO) CHO->C6 3J_CH

Caption: HMBC correlation map differentiating the C4 and C6 propoxy groups via shared carbon couplings.

References

  • "Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra", Journal of Proteome Research - ACS Publications.[Link]

  • Bhinderwala et al., "Leveraging the HMBC to Facilitate Metabolite Identification", DigitalCommons@UNL. [Link]

  • "qNMR of mixtures: what is the best solution to signal overlap?", Mestrelab Research.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of 2-Hydroxy-4,6-dipropoxybenzaldehyde and other salicylaldehydes

An In-Depth Guide to the Comparative Reactivity of Substituted Salicylaldehydes for Advanced Synthesis Introduction: Beyond a Simple Aldehyde Salicylaldehydes (2-hydroxybenzaldehydes) represent a cornerstone in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of Substituted Salicylaldehydes for Advanced Synthesis

Introduction: Beyond a Simple Aldehyde

Salicylaldehydes (2-hydroxybenzaldehydes) represent a cornerstone in the synthesis of complex organic molecules, serving as pivotal precursors for pharmaceuticals, sophisticated ligands, and advanced materials.[1] The reactivity of the aldehyde functional group in these aromatic systems is not static; it is intricately modulated by the electronic and steric nature of substituents on the benzene ring.[1] A critical feature governing this reactivity is the intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen, which influences the molecule's conformation and electronic properties.[1][2]

This guide provides a comparative analysis of the reactivity of 2-Hydroxy-4,6-dipropoxybenzaldehyde , a highly electron-rich derivative, against a spectrum of other salicylaldehydes. We will explore the fundamental principles governing their reactivity, supported by quantitative data from established experimental protocols, to offer researchers and drug development professionals a predictive framework for selecting the optimal substrate for their synthetic endeavors.

Pillar 1: The Electronic Tug-of-War – How Substituents Dictate Reactivity

The susceptibility of the aldehyde's carbonyl carbon to nucleophilic attack is the essence of its reactivity. This electrophilicity is finely tuned by the interplay of inductive and resonance effects from substituents on the aromatic ring.[3]

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (e.g., propoxy, methoxy) and hydroxyl groups are powerful EDGs. Through the resonance effect (+M), they donate electron density into the aromatic ring, which subsequently delocalizes onto the carbonyl carbon. This increased electron density reduces the carbon's partial positive charge, making it less electrophilic and thus less reactive toward nucleophiles.[4]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (–NO₂) pull electron density away from the aromatic ring (–M effect). This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic), thereby increasing its reactivity toward nucleophiles.[2]

The case of 2-Hydroxy-4,6-dipropoxybenzaldehyde is an exemplary illustration of EDG influence. Possessing two strong electron-donating propoxy groups at the para and ortho positions relative to the aldehyde, its carbonyl carbon is significantly deactivated compared to unsubstituted salicylaldehyde. This deactivation can be a strategic advantage in multi-step syntheses where controlled or moderated reactivity is required.

Pillar 2: Quantifying Reactivity – The Knoevenagel Condensation as a Benchmark

To empirically compare the reactivity of various salicylaldehydes, a standardized reaction sensitive to the electrophilicity of the aldehyde is essential. The Knoevenagel condensation, a base-catalyzed reaction between an aldehyde and an active methylene compound like malononitrile, serves as an ideal benchmark.[4][5] Aldehydes with higher electrophilicity will react faster and often provide higher yields under identical conditions.[6]

Comparative Experimental Protocol: Knoevenagel Condensation

This protocol provides a self-validating system for comparing the reactivity of different salicylaldehydes.

  • Reactant Preparation: In separate, identical round-bottom flasks, dissolve each salicylaldehyde derivative (1.0 mmol) and malononitrile (1.0 mmol) in absolute ethanol (10 mL).[4]

  • Catalyst Addition: To each flask, add an identical catalytic amount of piperidine (0.1 mmol).[4]

  • Reaction Execution: Stir all reaction mixtures simultaneously at a constant temperature (e.g., room temperature or a gentle reflux).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC).

  • Data Collection: Record the time required for the complete consumption of the starting aldehyde and the isolated yield of the resulting condensed product for each derivative.[4]

  • Analysis: A shorter reaction time and higher yield are indicative of a more reactive aldehyde.

Workflow for Comparative Reactivity Screening

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Select Salicylaldehydes (e.g., 2-OH-4,6-dipropoxy, Salicylaldehyde, 5-Nitro-salicylaldehyde) B Prepare Equimolar Solutions with Malononitrile in Ethanol A->B C Add Standardized Catalyst (Piperidine) B->C D Run Reactions Under Identical Conditions (Temp, Time) C->D E Monitor via TLC D->E Sampling F Isolate & Calculate Yield E->F G Compare Reaction Times & Yields F->G H Establish Reactivity Order G->H Conclusion

Caption: A typical workflow for screening salicylaldehyde reactivity.[1]

Pillar 3: Comparative Data and Mechanistic Insights

The following table summarizes the expected relative reactivity of 2-Hydroxy-4,6-dipropoxybenzaldehyde compared to other salicylaldehydes based on the electronic effects of their substituents.

Salicylaldehyde DerivativeSubstituentsElectronic EffectPredicted Relative ReactivityHypothetical Knoevenagel Yield (Standardized Conditions)
5-Nitrosalicylaldehyde5-NO₂Strong EWGVery High>95%
SalicylaldehydeNoneBaselineModerate~85-90%
4-Methoxysalicylaldehyde4-OCH₃Strong EDGLow~70-75%
2-Hydroxy-4,6-dipropoxybenzaldehyde 4,6-di(OPr)Very Strong EDGVery Low<60%
2,4,6-Trihydroxybenzaldehyde4,6-di(OH)Very Strong EDGVery Low<60%

Note: Yields are representative estimates and can vary based on specific reaction conditions.[1]

Mechanism: The Influence of EDGs and EWGs in Schiff Base Formation

Another fundamental reaction, Schiff base (imine) formation, clearly illustrates the impact of substituents. The reaction proceeds via nucleophilic attack of a primary amine on the aldehyde's carbonyl carbon.[1][7]

Caption: Influence of EWGs and EDGs on Schiff base formation rate.[1]

As the diagram illustrates, EDGs (like the two propoxy groups) decrease the partial positive charge (δ+) on the carbonyl carbon, slowing the rate of nucleophilic attack. Conversely, EWGs enhance it, accelerating the reaction.

Spectroscopic Correlation with Reactivity

Spectroscopic analysis provides further evidence for these electronic effects, offering a non-reactive method to predict reactivity:

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is highly sensitive to its electronic environment. A more upfield (lower ppm) shift indicates a more electron-rich, shielded carbon, which correlates with lower reactivity. We would predict the carbonyl carbon of 2-Hydroxy-4,6-dipropoxybenzaldehyde to appear at a lower ppm value than that of salicylaldehyde or 5-nitrosalicylaldehyde.[4]

  • Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl bond (νC=O) is also diagnostic. Electron donation into the carbonyl group weakens the C=O double bond, resulting in a lower stretching frequency (lower wavenumber, cm⁻¹).[4] Therefore, a lower νC=O value suggests a less electrophilic and less reactive aldehyde.

Conclusion and Outlook

The reactivity of the aldehyde group in substituted salicylaldehydes is a finely tunable property, governed primarily by the electronic nature of the ring substituents.[1] 2-Hydroxy-4,6-dipropoxybenzaldehyde , with two potent electron-donating propoxy groups, stands as a significantly less reactive analogue compared to unsubstituted salicylaldehyde and its electron-withdrawn counterparts. This attenuated reactivity is not a limitation but a strategic feature, making it an ideal substrate for reactions requiring controlled nucleophilic addition or for preventing unwanted side reactions in complex molecular architectures. A thorough understanding of these structure-reactivity relationships, validated by the standardized experimental protocols outlined herein, is essential for the rational design and efficient synthesis of novel molecules in drug discovery and materials science.

References

  • BenchChem. (2025). Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts: A Guide for Researchers.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Aldehyde Groups in Carbazole Isomers.
  • BenchChem. (2025). The Aldehyde Group in Substituted Salicylaldehydes: A Technical Guide to Reactivity.
  • Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Chemistry Central Journal, 6(1), 145. [Link]

  • ResearchGate. (2025). Spectroscopic Characterization and Biological Activity of Salicylaldehyde Thiazolyl Hydrazone Ligands and their Metal Complexes. [Link]

  • Tahir, M. H., et al. (2021). An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives. ACS Omega, 6(50), 34698–34711. [Link]

  • Scribd. (n.d.). Kinetics of Salicylaldehyde Condensation. [Link]

  • Khan, M. Y., et al. (2021). Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. ACS Omega, 6(50), 34698–34711. [Link]

  • ResearchGate. (n.d.). Effect of the substituted group of salicylaldehyde for the synthesis of 4. [Link]

  • American Chemical Society. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry. [Link]

  • Szatyłowicz, H., et al. (2011). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. Journal of Molecular Modeling, 17(10), 2631–2640. [Link]

  • Palusiak, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(4), 2199–2210. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies. [Link]

  • Royal Society of Chemistry. (n.d.). Construction of salicylaldehyde analogues as turn-on fluorescence probes and their electronic effect on sensitive and selective detection of As(v) in groundwater. [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • American Chemical Society. (2025). Amine-Functionalized Metal–Organic Frameworks for Highly Selective and Sensitive Detection of Salicylaldehyde. Crystal Growth & Design. [Link]

  • University of Illinois. (n.d.). Colorimetric Recognition of Aldehydes and Ketones. [Link]

  • Michigan State University. (n.d.). Aldehydes and Ketones. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Hydroxy-4,6-dipropoxybenzaldehyde

A Guide to the Safe Handling of 2-Hydroxy-4,6-dipropoxybenzaldehyde For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: A Proactive Approach Given the absence of a comprehensive Safety Data...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to the Safe Handling of 2-Hydroxy-4,6-dipropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Proactive Approach

Given the absence of a comprehensive Safety Data Sheet (SDS), a thorough hazard assessment is the first critical step. The molecular structure of 2-Hydroxy-4,6-dipropoxybenzaldehyde contains several functional groups that inform our safety protocol:

  • Aromatic Aldehyde: Benzaldehydes can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Some are also considered weak skin sensitizers.[4]

  • Phenol (Hydroxyl Group): Phenolic compounds can be corrosive and are often readily absorbed through the skin.

  • Alkoxy (Propoxy) Groups: While generally less reactive, the presence of ether linkages warrants caution.

Based on these structural features, it is prudent to treat 2-Hydroxy-4,6-dipropoxybenzaldehyde as a compound that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, skin contact, and eye contact.[7]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[7][8][9]To prevent skin contact and absorption. Aromatic aldehydes and phenols can cause skin irritation.[3][5] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles and a full-face shield are necessary.[7][10][11]To protect against splashes and airborne particles that can cause serious eye irritation or damage.[5][12][13][14][15]
Body Protection A lab coat is mandatory. For larger quantities or significant splash potential, a chemically resistant apron over the lab coat is recommended.[9][11]To protect the skin on the arms and body from accidental contact.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required.[11][16]Aromatic aldehydes can be respiratory irritants.[2][5][12]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 2-Hydroxy-4,6-dipropoxybenzaldehyde.

PPE_Selection cluster_0 Start: Task Assessment cluster_1 Engineering Controls cluster_2 Respiratory Protection cluster_3 Primary PPE cluster_4 Enhanced PPE start Assess Task: - Scale of work - Potential for splash/aerosol generation fume_hood Work in a Chemical Fume Hood? start->fume_hood respirator Use NIOSH-approved respirator with organic vapor cartridge fume_hood->respirator No no_respirator Standard ventilation sufficient fume_hood->no_respirator Yes base_ppe Mandatory PPE: - Nitrile/Neoprene Gloves - Safety Glasses - Lab Coat respirator->base_ppe no_respirator->base_ppe splash_hazard Splash Hazard? base_ppe->splash_hazard enhanced_ppe Add: - Chemical Goggles - Face Shield - Chemical Apron splash_hazard->enhanced_ppe Yes no_enhanced_ppe Base PPE is sufficient splash_hazard->no_enhanced_ppe No

Caption: PPE selection workflow for 2-Hydroxy-4,6-dipropoxybenzaldehyde.

Operational Plan: Handling and Storage

Safe handling and storage are paramount to preventing accidents and maintaining the integrity of the compound.

Handling:

  • Always work in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[16][17]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools and equipment, as the compound may be combustible.[1]

  • Wash hands thoroughly after handling.[5][13][14][15]

  • Do not eat, drink, or smoke in the laboratory.[5][6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][14][16][18]

  • Keep away from heat, sparks, and open flames.[16][18]

  • Store separately from incompatible materials such as strong oxidizing agents and strong bases.[17]

Emergency and Disposal Plan

Being prepared for accidental exposure or spills is a critical component of laboratory safety.

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Seek immediate medical attention.[12][17]

  • In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[5][6] If skin irritation occurs, get medical advice.[15]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5][12][15] Call a poison center or doctor if you feel unwell.[12]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Spill Management:

  • Evacuate non-essential personnel from the area.[9]

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, contain the spill to prevent it from spreading.[9]

  • For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[9][17]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[1][9]

  • Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[9]

Disposal:

  • All waste material, including contaminated PPE and cleanup materials, must be disposed of as hazardous waste.[9]

  • Collect waste in a designated, properly labeled, and sealed container.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal. The safest method is to use a licensed hazardous waste disposal company.[1][9]

References

  • Certas Lubricant Solutions. Personal Protective Equipment (PPE) Standards. [Link]

  • Universidade Federal do Ceará. (2014, April 21). Cytotoxic Evaluation of Substituted Benzaldehydes. [Link]

  • Labour Department. (2009, January). Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. [Link]

  • Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. [Link]

  • University of Pittsburgh. Personal Protective Equipment (PPE). [Link]

  • Techno PharmChem. Benzaldehyde Safety Data Sheet. [Link]

  • Shanghai Jinying Chemical Co., Ltd. (2018, September 20). Benzaldehyde disposal and storage precautions. [Link]

  • Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

  • PubMed. (2024, March 28). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. [Link]

  • ECHA. (2024, July 8). Substance Information Document Benzaldehyde. [Link]

  • PubMed. Final report on the safety assessment of benzaldehyde. [Link]

  • U.S. Environmental Protection Agency. (2015, September 21). Provisional Peer-Reviewed Toxicity Values for Benzaldehyde. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Hydroxybenzaldehyde. [Link]

  • Cole-Parmer. (2006, January 19). Material Safety Data Sheet - 2,4-Dihydroxybenzaldehyde, 98%. [Link]

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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